Lactoferricin, bovine
Description
Contextualization within Antimicrobial Peptides (AMPs) Research
Bovine lactoferricin (B1576259) is a prominent member of the antimicrobial peptide (AMP) family. nih.gov AMPs are a diverse group of naturally occurring molecules that form a critical component of the innate immune response in a wide range of organisms. A key area of research focuses on the ability of these peptides to combat a variety of pathogens. Bovine lactoferricin is noted for its potent activity against a wide range of bacteria and Candida albicans. oup.com Its bactericidal properties are a focal point of many studies, which aim to understand its mechanism of action and potential applications. nih.govacs.org Research has demonstrated that the antimicrobial efficacy of bovine lactoferricin can be more potent than its parent protein, lactoferrin. mdpi.com
Derivation from Bovine Lactoferrin
Bovine lactoferricin is a 25-amino acid peptide that originates from the N-terminal region of bovine lactoferrin, an 80 kDa iron-binding glycoprotein (B1211001) found in milk and other exocrine secretions. acs.orgcdnsciencepub.com The release of this potent antimicrobial peptide occurs through the enzymatic digestion of lactoferrin by pepsin, particularly under acidic conditions such as those found in the stomach. mdpi.comcdnsciencepub.com This process was first identified in 1991 and revealed that the resulting peptide fragment exhibited stronger antibacterial activity than the intact lactoferrin molecule. mdpi.com The discovery that bovine lactoferricin is a naturally occurring peptide formed during digestion has spurred extensive research into its biological functions. mdpi.com
Multifunctional Aspects in Innate Immunity Research
The role of bovine lactoferricin in the innate immune system extends beyond its direct antimicrobial actions. It is recognized as a multifunctional, or pleiotropic, molecule with a range of immunomodulatory and anti-inflammatory properties. cdnsciencepub.comnih.gov Research indicates that bovine lactoferrin and its derived peptides, including lactoferricin, can modulate the functions of various immune cells. mdpi.com For instance, bovine lactoferrin can enhance the activity of natural killer (NK) cells, promote the phagocytic function of neutrophils, and activate macrophages. nih.gov
Furthermore, bovine lactoferricin has been shown to influence the expression of Toll-like receptors (TLRs), which are crucial for recognizing pathogens and initiating an immune response. frontiersin.orgcdnsciencepub.com Studies have demonstrated that bovine lactoferrin can modulate TLR7-mediated responses, which are important for detecting single-stranded RNA viruses. frontiersin.org Additionally, it has been shown to interact with intestinal epithelial cells, promoting their activation and enhancing the host's defense system in the gut. jmb.or.kr This interaction can help in the recovery of damaged intestinal tissue and protect against infections. jmb.or.kr The peptide's ability to interact with various components of the immune system highlights its significance as a key regulator of innate host defense. cdnsciencepub.commdpi.com
Research Findings on Bovine Lactoferricin
Table 1: Antimicrobial Activity of Bovine Lactoferricin
| Target Organism | Observed Effect | Reference |
|---|---|---|
| Escherichia coli | Bactericidal activity; induced influx of membrane-impermeant fluorescent probe. nih.gov | nih.gov |
| Candida albicans | Bactericidal activity. oup.com | oup.com |
| Gram-positive bacteria | Inhibition of growth. mdpi.com | mdpi.com |
| Gram-negative bacteria | Inhibition of growth, though some species like Proteus spp., Pseudomonas cepacia, and Serratia spp. showed resistance. oup.commdpi.com | oup.commdpi.com |
| Rotavirus | Prevention of RV-induced diarrhea and reduction of RV titers in the bowels of infected mice. jmb.or.kr | jmb.or.kr |
Table 2: Immunomodulatory Effects of Bovine Lactoferricin
| Target Cell/System | Observed Effect | Reference |
|---|---|---|
| Intestinal Epithelial Cells (IEC-6) | Enhanced growth, attachment, and spreading; upregulated phosphorylation of FAK and paxillin. jmb.or.kr | jmb.or.kr |
| Plasmacytoid Dendritic Cells (pDCs) | Bovine lactoferrin enhanced TLR7-mediated responses in elderly women. frontiersin.org | frontiersin.org |
| Human Articular Cartilage and Synovium | Restored proteoglycan loss promoted by catabolic factors; demonstrated anti-catabolic and anti-inflammatory bioactivities. nih.gov | nih.gov |
| Innate Immune Cells (general) | Targets dendritic cells, monocytes, and macrophages to influence adaptive immune cells (T and B cells). mdpi.com | mdpi.com |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Bovine Lactoferricin |
| Bovine Lactoferrin |
| Pepsin |
| Lactoferrin |
| Lactoferricin |
| Calcein |
| Sucrose |
| Tryptophan |
| Arginine |
| Vitamin D |
| Galactooligosaccharides (GOS) |
| Paxillin |
| Focal Adhesion Kinase (FAK) |
| Interleukin-1β (IL-1β) |
| Fibroblast growth factor 2 (FGF-2) |
| Vascular endothelial growth factor (VEGF) |
Properties
Molecular Formula |
C70H113N25O13S |
|---|---|
Molecular Weight |
1544.9 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C70H113N25O13S/c1-39(2)33-53(59(100)86-38-57(97)98)93-62(103)48(21-9-11-28-72)88-60(101)47(20-8-10-27-71)89-65(106)52(26-32-109-3)92-61(102)50(23-14-31-83-70(79)80)90-66(107)54(34-40-36-84-45-18-6-4-15-42(40)45)95-64(105)51(24-25-56(74)96)91-67(108)55(35-41-37-85-46-19-7-5-16-43(41)46)94-63(104)49(22-13-30-82-69(77)78)87-58(99)44(73)17-12-29-81-68(75)76/h4-7,15-16,18-19,36-37,39,44,47-55,84-85H,8-14,17,20-35,38,71-73H2,1-3H3,(H2,74,96)(H,86,100)(H,87,99)(H,88,101)(H,89,106)(H,90,107)(H,91,108)(H,92,102)(H,93,103)(H,94,104)(H,95,105)(H,97,98)(H4,75,76,81)(H4,77,78,82)(H4,79,80,83)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1 |
InChI Key |
WYQWAYUTSJMKOS-KYWDJMBTSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Structural Biology of Bovine Lactoferricin
Primary Sequence Analysis and Key Amino Acid Residues
The primary structure of bovine lactoferricin (B1576259) is a 25-amino acid sequence that is notably rich in basic and hydrophobic residues. frontiersin.orgresearchgate.net This sequence dictates the fundamental properties of the peptide, including its charge, hydrophobicity, and capacity to form specific secondary structures. The sequence of bovine lactoferricin is FKCRRWQWRMKKLGAPSITCVRRAF.
Research has consistently identified Tryptophan (Trp) and Arginine (Arg) as the most critical residues for the biological activities of bovine lactoferricin. cdnsciencepub.comavma.org The peptide contains two tryptophan and multiple arginine residues which are crucial for its function. researchgate.net The replacement of either of the two tryptophan residues (Trp6 or Trp8) with alanine (B10760859) resulted in a severe loss of antibacterial activity. researchgate.net Similarly, the replacement of arginine residues also diminished biological activity. researchgate.net
The significance of these residues lies in their contribution to the peptide's interaction with microbial cell membranes. cdnsciencepub.com The positively charged arginine residues facilitate the initial electrostatic attraction to negatively charged components of bacterial membranes, while the bulky, aromatic tryptophan residues are believed to anchor the peptide into the membrane's lipid bilayer. cdnsciencepub.comresearchgate.net This interaction destabilizes the membrane structure, which is a key mechanism of its antimicrobial action. cdnsciencepub.comnih.gov Furthermore, studies on lactoferricin derivatives suggest that energetically favorable cation-pi interactions between arginine and tryptophan residues may contribute significantly to the peptide's high antimicrobial activity. nih.gov
Table 1: Summary of Key Findings on Tryptophan and Arginine Residues
| Residue Type | Key Findings | References |
| Tryptophan (Trp) | Two Trp residues are essential for antimicrobial activity. | researchgate.net |
| Believed to anchor the peptide into the bacterial cell membrane. | researchgate.net | |
| Replacement with Alanine leads to a severe loss of activity. | researchgate.netnih.gov | |
| Arginine (Arg) | Multiple positively charged Arg residues are important for biological activity. | researchgate.net |
| Directs the peptide to bind to the bacterial surface through electrostatic interactions. | cdnsciencepub.comavma.org | |
| Replacement with Alanine reduces activity. | researchgate.net | |
| Trp & Arg Synergy | The Trp/Arg-rich portion is related to antimicrobial, antifungal, antitumour, and antiviral properties. | cdnsciencepub.comnih.gov |
| Potential for energetically favorable cation-pi interactions between Arg and Trp. | nih.gov |
Bovine lactoferricin contains two cysteine residues that form a single, intramolecular disulfide bond. nih.govresearchgate.net This covalent linkage creates a cyclic, looped structure which is a defining feature of the peptide. researchgate.netresearchgate.net The disulfide bond provides significant structural stability and resistance to degradation by proteases. researchgate.net
The role of this disulfide bridge is complex. While it stabilizes the peptide's conformation, some research indicates that this rigidity may limit the structural flexibility required for optimal interaction with and disruption of microbial membranes. frontiersin.orgmdpi.com Studies comparing the cyclic native peptide with linear versions or those where the disulfide bond cannot form (e.g., C36G mutant) have shown that increased flexibility can enhance antibacterial activity, even if stability is reduced. frontiersin.orgnih.gov This suggests a trade-off between the structural rigidity conferred by the disulfide bond and the dynamic adaptability needed for potent biological function. frontiersin.org The disulfide bond in LfcinB is formed between Cys19 and Cys36 of the original lactoferrin sequence numbering. mdpi.com
Secondary and Tertiary Conformations
The bioactivity of bovine lactoferricin is not solely dependent on its primary sequence but also on its higher-order structure. The peptide exhibits remarkable conformational plasticity, adopting different structures in different environments.
A key feature of bovine lactoferricin's three-dimensional structure is its pronounced amphipathicity. acs.orgnih.gov In its folded state, the peptide arranges its amino acid residues so that the hydrophobic and hydrophilic (cationic) side chains are segregated onto opposite faces of the molecule. researchgate.netresearchgate.netacs.org This creates an extended hydrophobic surface on one side and a positively charged surface on the other. acs.orgnih.gov The hydrophobic surface includes residues such as Phenylalanine, Tryptophan, and Isoleucine, while the hydrophilic face is populated by positively charged Arginine and Lysine (B10760008) residues. acs.orgnih.gov This amphipathic character is critical for its mechanism of action, as it facilitates the disruption of microbial membranes. frontiersin.orgacs.org
Table 2: Amphipathic Residue Distribution in Bovine Lactoferricin
| Structural Face | Constituent Residue Types | Key Residues Identified in Studies | References |
| Hydrophobic | Nonpolar, aromatic side chains | Phe1, Cys3, Trp6, Trp8, Pro16, Ile18, Cys20 | acs.orgnih.gov |
| Hydrophilic | Positively charged (basic) side chains | Arginine (Arg), Lysine (Lys) | researchgate.netacs.org |
Bovine lactoferricin demonstrates significant conformational flexibility, a trait that is crucial for its function. frontiersin.orgresearchgate.net There is a dramatic structural difference between the peptide segment when it is part of the parent lactoferrin protein versus when it is an isolated peptide. nih.gov In the crystal structure of intact bovine lactoferrin, the region corresponding to LfcinB is primarily α-helical. acs.orgnih.gov However, once cleaved and in an aqueous solution, the peptide refolds into a distorted, antiparallel β-sheet structure. nih.govacs.orgnih.gov
This ability to transition between conformations is a hallmark of its dynamic adaptability. frontiersin.org In aqueous environments, it favors a β-sheet structure, but in the presence of hydrophobic, membrane-mimicking environments (like SDS micelles), it can transition towards α-helical or β-sheet conformations. frontiersin.orgnih.gov This structural plasticity allows the peptide to reorient itself for optimal interaction with and insertion into diverse microbial membranes, which is vital for its disruptive function. frontiersin.orgnih.gov The instability of the peptide as released from the parent protein and its subsequent refolding into a more active β-sheet form is thought to be a primary reason for its dramatically higher potency compared to the intact lactoferrin protein. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in elucidating the three-dimensional solution structure of bovine lactoferricin. acs.orgnih.gov 2D ¹H NMR studies were the first to reveal that, in an aqueous solution, LfcinB adopts a distorted antiparallel β-sheet conformation. researchgate.netacs.orgnih.gov This finding was significant as it contrasted sharply with the α-helical conformation observed for the same sequence within the X-ray crystal structure of the parent lactoferrin protein. acs.orgnih.gov
NMR has provided detailed insights into the peptide's structure, defining the extended hydrophobic surface and the surrounding hydrophilic and positively charged residues, confirming its amphipathic character. acs.orgnih.gov The solution structure determined by NMR is considered more relevant to the peptide's interaction with membranes than the structure within the parent protein. acs.orgnih.gov NMR studies have also been employed to analyze the structures of lactoferricin derivatives when bound to membrane-mimetic environments, such as SDS micelles, providing further understanding of the conformational changes that occur upon membrane interaction. nih.gov
Circular Dichroism (CD) Spectroscopy Studies
Circular dichroism (CD) spectroscopy has been a pivotal tool in elucidating the secondary structure of bovine lactoferricin (LfcinB) in various environments, revealing the peptide's conformational flexibility, which is believed to be crucial for its biological activity.
In aqueous solutions, such as water or phosphate-buffered saline (PBS), the CD spectrum of LfcinB is characteristic of a predominantly random coil structure. This is evidenced by a distinct minimum in ellipticity observed around 199-200 nm. frontiersin.orgnih.gov This disordered conformation in a neutral aqueous environment suggests a high degree of flexibility for the peptide in the absence of a biological target.
A significant conformational transition is observed when LfcinB is introduced into membrane-mimicking environments. In the presence of sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), which simulate the hydrophobic nature of bacterial membranes, the CD spectrum undergoes a marked change. mdpi.com The appearance of negative bands near 208 nm and 222 nm is indicative of the formation of an α-helical structure. mdpi.com This induced helicity in a non-polar environment suggests that the interaction with a membrane surface triggers a structural rearrangement, a common feature among many antimicrobial peptides that facilitates their insertion into and disruption of the lipid bilayer.
The pH of the surrounding medium also plays a critical role in the secondary structure of LfcinB. Studies have shown that under acidic conditions, there is a notable shift from a random coil to a more ordered structure. nih.gov This pH-dependent conformational change may be physiologically relevant, as the acidic microenvironments often present at sites of infection or inflammation could potentiate the antimicrobial activity of LfcinB by favoring a more structured and active conformation.
The following table summarizes the observed secondary structures of bovine lactoferricin under different experimental conditions as determined by CD spectroscopy.
| Environment | Dominant Secondary Structure | Characteristic CD Signal |
| Aqueous Solution (H₂O, PBS) | Random Coil | Minimum ellipticity at ~199-200 nm frontiersin.orgnih.gov |
| Membrane-Mimicking (SDS, TFE) | α-Helix | Negative bands at ~208 nm and ~222 nm mdpi.com |
| Acidic pH | Increased ordered structure | Shift from random coil conformation nih.gov |
These spectroscopic findings underscore the dynamic nature of the LfcinB structure, which can adapt its conformation in response to environmental cues. This structural plasticity is a key determinant of its mechanism of action against microbial pathogens.
Comparative Structural Analysis with Other Lactoferricin Variants
A comparative analysis of bovine lactoferricin (LfcinB) with its orthologs from other species, notably human (LfcinH) and caprine (LfcinC), reveals significant structural differences that likely account for their distinct biological activities.
Bovine lactoferricin is a 25-amino acid peptide derived from the N-terminus of bovine lactoferrin. mdpi.com A defining feature of LfcinB is the presence of a disulfide bond between two cysteine residues, which creates a cyclic structure. mdpi.com In aqueous solution, NMR studies have shown that LfcinB adopts a distorted antiparallel β-sheet conformation. rcsb.org
Human lactoferricin (LfcinH) is a larger peptide, comprising 49 amino acids. rcsb.orgresearchgate.net Crucially, LfcinH lacks the disulfide bridge found in LfcinB, resulting in a linear and more flexible structure. rcsb.org In aqueous solution, LfcinH is largely unstructured or exists in a partially folded state, sometimes described as a nascent helix. rcsb.org However, in a membrane-mimicking solvent, it folds into a more defined α-helical conformation. rcsb.org
Information on caprine lactoferricin (LfcinC) suggests it is structurally more akin to LfcinB than to LfcinH. While detailed structural studies are less abundant, it is known to be a cationic peptide derived from the N-terminus of goat lactoferrin. mdpi.com Comparative studies of the parent lactoferrin proteins indicate that bovine and caprine lactoferrins share a higher degree of similarity in their thermal stability and structural properties compared to human lactoferrin. unit.noresearchgate.net
The table below provides a comparative summary of the key structural features of these lactoferricin variants.
| Feature | Bovine Lactoferricin (LfcinB) | Human Lactoferricin (LfcinH) | Caprine Lactoferricin (LfcinC) |
| Amino Acid Residues | 25 mdpi.com | 49 rcsb.orgresearchgate.net | Data not specifically found |
| Disulfide Bridge | Present (Cyclic) mdpi.com | Absent (Linear) rcsb.org | Assumed similar to bovine |
| Structure in Aqueous Solution | Distorted antiparallel β-sheet rcsb.org | Random coil / Nascent helix rcsb.org | Data not specifically found |
| Structure in Membrane Environment | α-helical formation | α-helical formation rcsb.org | Data not specifically found |
These fundamental structural distinctions, particularly the length of the peptide and the presence or absence of a stabilizing disulfide bond, are critical determinants of the specific antimicrobial mechanisms and potencies of the different lactoferricin variants.
Production and Purification Methodologies
Enzymatic Cleavage from Bovine Lactoferrin (e.g., Pepsin Digestion)
The most established method for producing bovine lactoferricin (B1576259) is through the enzymatic hydrolysis of native bovine lactoferrin. mdpi.com Pepsin, an acid protease, is widely used for this purpose. The process mimics the natural digestion that would occur in the stomach. nih.gov
The procedure typically involves dissolving purified bovine lactoferrin in an acidic solution (pH 2.0-3.0) and incubating it with pepsin at a controlled temperature, often around 37°C, for several hours. nih.govgoogle.com This enzymatic action cleaves the lactoferrin molecule, releasing a number of peptides. nih.gov Among these is the highly cationic and antimicrobial peptide, lactoferricin B, which corresponds to residues 17-41 or 17-42 of the parent lactoferrin protein. mdpi.comnih.govnovusbio.com
Hydrolysates generated by pepsin digestion show strong activity, and the resulting active peptides, including lactoferricin, retain their function even in the presence of iron, unlike the native lactoferrin molecule. nih.gov Besides porcine pepsin, other acid proteases such as those from cod or the fungus Penicillium duponti have also been shown to effectively generate these active peptides. nih.gov The iron saturation level of the starting bovine lactoferrin does not appear to significantly affect the production yield of lactoferricin itself. nih.gov However, digesting lactoferrin with lower iron content can lead to a greater quantity of other low-molecular-weight cationic peptides. nih.gov
| Enzyme | Source Protein | Typical pH | Typical Temperature | Key Resulting Peptide (Lactoferricin B) | Reference |
|---|---|---|---|---|---|
| Pepsin | Bovine Lactoferrin | 2.0 - 3.0 | 37°C | Residues 17-41/42 | mdpi.comgoogle.comnovusbio.com |
| Cod Pepsin | Bovine Lactoferrin | Acidic | Not Specified | Active Hydrolysate | nih.gov |
| Penicillium duponti Protease | Bovine Lactoferrin | Acidic | Not Specified | Active Hydrolysate | nih.gov |
Synthetic Approaches for Bovine Lactoferricin and its Derivatives
To overcome the limitations of enzymatic digestion and to enable the creation of modified peptides, synthetic production methods are employed. These include chemical synthesis and recombinant DNA technology.
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of chemical synthesis, allowing for the precise, residue-by-residue construction of peptides like bovine lactoferricin. mdpi.comnih.gov The most common strategy is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) method. frontiersin.orgexplorationpub.com This process involves anchoring the first amino acid to a solid resin support and then sequentially adding subsequent amino acids. mdpi.com Each cycle consists of removing the temporary Fmoc protecting group from the N-terminus and then coupling the next protected amino acid. frontiersin.org After the entire sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail like trifluoroacetic acid (TPA). mdpi.comexplorationpub.com This method allows for the creation of not only the native lactoferricin sequence but also a wide array of derivatives, such as linear, cyclic, dimeric, and tetrameric forms, or peptides incorporating non-natural amino acids to enhance specific properties. mdpi.commdpi.com
Recombinant Production: Recombinant DNA technology offers a biological route to synthesizing lactoferricin. This involves inserting the gene sequence encoding bovine lactoferricin or its derivatives into a host organism, which then produces the peptide. nih.gov The yeast Pichia pastoris and the bacterium Escherichia coli are commonly used expression hosts. nih.govmdpi.comnih.gov Often, the lactoferricin sequence is expressed as a fusion protein, for instance, with glutathione (B108866) S-transferase (GST) or thioredoxin, to improve stability and facilitate purification. nih.govnih.gov After the host cells produce the fusion protein, it is extracted, purified, and then cleaved by a specific enzyme (like enterokinase) to release the recombinant lactoferricin peptide. nih.gov Recombinant methods provide a scalable and potentially more cost-effective approach for large-scale production. nih.gov Recent advancements in precision fermentation using genetically engineered microbes also represent a promising frontier for sustainable and scalable production of recombinant bovine lactoferrin. proteinproductiontechnology.com
| Method | Principle | Common Host/System | Key Advantages | Reference |
|---|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical addition of amino acids on a solid support. | Rink amide resin with Fmoc/tBu chemistry | High purity; allows for non-natural amino acids and derivatives. | mdpi.comnih.govfrontiersin.org |
| Recombinant DNA Technology | Gene expression in a host organism. | Pichia pastoris, Escherichia coli | Scalable production; potentially lower cost for large volumes. | nih.govmdpi.comnih.gov |
| Precision Fermentation | Use of genetically engineered microbes in bioreactors. | Yeast or bacteria | Sustainable, scalable, and consistent production. | proteinproductiontechnology.com |
Purification Techniques for Research Applications
Following either enzymatic or synthetic production, lactoferricin must be isolated and purified from a complex mixture of other peptides, proteins, and reagents. Chromatographic and filtration methods are central to this process. researchgate.net
Ion-exchange chromatography (IEC) is a primary technique for purifying lactoferricin, leveraging its highly cationic nature. nih.govresearchgate.net Bovine lactoferricin has a high isoelectric point (pI), meaning it carries a strong positive net charge at neutral or slightly acidic pH. bio-works.com In cation-exchange chromatography, the crude peptide mixture is loaded onto a column packed with a negatively charged stationary phase (e.g., SP Sepharose or CM-Sephadex). spkx.net.cnsciepub.comsciepub.com At an appropriate buffer pH, the positively charged lactoferricin binds strongly to the resin, while neutral or negatively charged impurities pass through. nih.gov The bound lactoferricin is then eluted by increasing the salt concentration of the buffer (e.g., using a sodium chloride gradient) or by changing the pH to neutralize the peptide's charge. nih.govbio-works.com This method can achieve high purity in a single step and is suitable for industrial-scale applications. nih.govbio-works.com
Gel filtration chromatography, also known as size-exclusion chromatography (SEC), separates molecules based on their size. researchgate.net This technique is often used as a polishing step after an initial purification method like IEC. sciepub.comresearchgate.net The sample is passed through a column containing a porous gel matrix. nih.gov Larger molecules are excluded from the pores and travel more quickly through the column, eluting first. Smaller molecules, like lactoferricin (molecular weight ~3.1 kDa), enter the pores, extending their path and causing them to elute later than larger contaminating proteins. nih.govnih.govnih.gov This method is effective for separating lactoferricin from larger protein fragments or aggregated forms.
Affinity chromatography is a highly specific purification technique that relies on the unique binding interaction between a target molecule and a ligand immobilized on a chromatographic resin. researchgate.net Lactoferrin and its derived peptides are known to have a strong affinity for heparin. nih.govmdpi.com A heparin-agarose or heparin-sepharose column can be used to selectively capture lactoferricin from a crude mixture. nih.govnih.gov The sample is loaded onto the column, and lactoferricin binds to the immobilized heparin. nih.gov After washing away unbound contaminants, the purified peptide is eluted by changing the buffer conditions, typically by increasing the ionic strength with a high-concentration salt solution, which disrupts the heparin-lactoferricin interaction. nih.gov This method is highly efficient and can yield a product of very high purity. nih.gov
Membrane filtration techniques, such as ultrafiltration (UF) and microfiltration (MF), are widely used in protein purification, often in conjunction with chromatography. researchgate.netnih.gov These methods separate molecules based on size by using semi-permeable membranes with specific molecular weight cut-offs (MWCO). google.com In the context of lactoferricin purification, ultrafiltration can be used to concentrate the peptide solution or to perform buffer exchange (diafiltration). mdpi.com For example, after enzymatic digestion of lactoferrin, a membrane with a 10 kDa MWCO could be used to separate the smaller lactoferricin peptides from the larger, undigested lactoferrin and the enzyme. nih.gov It is a critical step for desalting and concentrating the final product before drying. mdpi.com
Advanced Separation Methods (e.g., Magnetic Beads, Nanoparticles)
The quest for highly pure and functional bovine lactoferricin has driven the development of advanced separation methodologies that offer significant advantages over traditional chromatographic techniques. These cutting-edge methods often employ magnetic beads and nanoparticles, which provide high surface area-to-volume ratios and allow for rapid and efficient capture of the target protein from complex mixtures like whey. mdpi.comnih.gov These technologies are characterized by their specificity, speed, and potential for automation and scalability. researchgate.net
A prominent approach involves the use of magnetic particles functionalized with affinity ligands that specifically bind to bovine lactoferricin. This strategy, known as magnetic affinity separation, has been explored with various ligands, including heparin, antibodies, and specific peptides. researchgate.netresearchgate.netacs.org
One notable example is the use of micron-sized monodisperse superparamagnetic polyglycidyl methacrylate (B99206) (PGMA) particles. researchgate.net These particles, when coupled with heparin, have demonstrated high efficacy in recovering lactoferricin directly from acidic whey in a single step. researchgate.net The principle relies on the strong, yet reversible, interaction between heparin and lactoferricin. The magnetic core of the beads allows for their easy separation from the whey using a magnetic field, after which the purified lactoferricin can be eluted. mdpi.com Research has shown that this method can yield a product with purity higher than commercially available standards. researchgate.net
Immunoaffinity magnetic purification represents another highly specific method. acs.orgacs.org This technique utilizes magnetic beads coated with monoclonal antibodies that are specific to bovine lactoferricin. mdpi.comacs.org The antibody-coated beads selectively capture the lactoferricin from dairy products. acs.org A key advantage of this approach is its ability to distinguish between the native and denatured forms of the protein, which is crucial for ensuring the biological activity of the final product. mdpi.com The process involves incubating the sample with the immunoaffinity beads, followed by magnetic separation of the bead-protein complex and subsequent elution of the purified lactoferrin. acs.org
Furthermore, magnetic micro-ion exchangers (MMIX) have been employed in conjunction with high-gradient magnetic separation (HGMS) for the capture of lactoferricin from crude whey. researchgate.net This automated process allows for the binding of the target protein to the magnetic particles in a batch reactor, followed by the recovery of the loaded particles using a magnetic filter. The purified protein is then eluted from the particles. researchgate.net This method has shown promise for large-scale industrial applications. researchgate.net
Nanoparticles also play a significant role in advanced separation techniques. For instance, magnetic nanoparticles functionalized with the lectin Concanavalin A have been developed as a magnetic nanoadsorbent for lactoferricin. cd-bioparticles.com This method leverages the specific interaction between Concanavalin A and the glycosyl groups on the lactoferricin molecule. cd-bioparticles.com
| Separation Method | Magnetic Particle/Nanoparticle | Ligand | Source Material | Key Findings | Reference(s) |
| Magnetic Affinity Separation | Micron-sized superparamagnetic polyglycidyl methacrylate (PGMA) particles | Heparin | Acid Whey | Maximum lactoferricin binding capacity of 164 mg/g. Purity was higher than commercial standards. | researchgate.net |
| Immunoaffinity Magnetic Purification | Antibody-coated magnetic beads | Anti-bovine lactoferricin antibody | Dairy Products | Selectively extracts native bovine lactoferricin, distinguishing it from its denatured form. | mdpi.comacs.org |
| High-Gradient Magnetic Separation (HGMS) | Magnetic micro-ion exchangers (MMIX) | Ion-exchange groups | Crude Whey | An automated process suitable for large-scale recovery of lactoferricin. | researchgate.net |
| Magnetic Nanoadsorption | Citric acid-modified magnetic nanoparticles | Concanavalin A | Not specified | Development of a magnetic nanoadsorbent for lactoferrin based on lectin affinity. | cd-bioparticles.com |
Mechanisms of Action: a Molecular and Cellular Perspective
Antimicrobial Mechanisms
The antimicrobial action of bovine lactoferricin (B1576259) is a complex process that involves initial interactions with the bacterial cell surface, subsequent membrane disruption, and interference with essential intracellular functions. frontiersin.orgresearchgate.net
A primary mode of action for bovine lactoferricin involves its direct interaction with and disruption of bacterial cell membranes. frontiersin.orgnih.gov This interaction is governed by the peptide's physicochemical properties, particularly its cationic and amphipathic nature. frontiersin.org
The initial contact between bovine lactoferricin and bacteria is largely mediated by electrostatic attractions. frontiersin.orgnih.gov Bacterial membranes are rich in negatively charged components, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria, which serve as initial binding sites for the positively charged lactoferricin. frontiersin.orgnih.gov The cationic residues of the peptide are drawn to these anionic molecules, facilitating an accumulation of lactoferricin on the bacterial surface. frontiersin.orgplos.org This electrostatic binding is a crucial first step that precedes membrane perturbation. frontiersin.org
The amphipathic structure of bovine lactoferricin, featuring distinct hydrophobic and cationic regions, is critical for its membrane-disrupting activity. frontiersin.org Following the initial electrostatic binding, the hydrophobic residues of the peptide insert into the lipid bilayer of the bacterial membrane, leading to its destabilization. frontiersin.orgnih.gov
Following membrane insertion, bovine lactoferricin can induce the formation of pores or channels in the bacterial membrane. mdpi.com This action disrupts the integrity of the membrane, leading to increased permeability. frontiersin.org The formation of these pores allows for the leakage of essential intracellular components, such as ions and metabolites, and the dissipation of the membrane potential, which is vital for cellular energy production. frontiersin.org Ultimately, this loss of membrane integrity and essential components leads to bacterial cell death. frontiersin.orgnih.gov Studies have shown that bovine lactoferricin can form pores in acidic phospholipid membranes, which are characteristic of bacterial cell membranes. mdpi.com
Beyond direct membrane damage, bovine lactoferricin can also exert its antimicrobial effects by inhibiting the synthesis of essential macromolecules within the bacterial cell. researchgate.netnih.gov Research has demonstrated that at concentrations not sufficient to cause cell lysis, the peptide can interfere with the synthesis of DNA, RNA, and proteins. nih.govoup.com The effects on macromolecular synthesis can vary between different bacterial species. nih.govnih.gov
| Bacterial Species | Effect on DNA Synthesis | Effect on RNA Synthesis | Effect on Protein Synthesis | Time Course of Effects |
|---|---|---|---|---|
| Escherichia coli | Initial decrease, followed by an increase after 10 minutes. nih.gov | Initial increase, followed by a significant decrease after 10 minutes. nih.gov | Initial increase, followed by a significant decrease after 10 minutes. nih.gov | Effects observed over a 20-minute period. nih.gov |
| Bacillus subtilis | Inhibited for at least 20 minutes. nih.gov | Inhibited for at least 20 minutes, with an increase observed after this period. nih.gov | Inhibited for at least 20 minutes. nih.gov | Inhibition of all macromolecular synthesis for the initial 20 minutes. nih.gov |
In Gram-negative bacteria, the outer membrane presents a formidable barrier to many antimicrobial agents. Bovine lactoferricin effectively overcomes this barrier through its interaction with lipopolysaccharides (LPS), a major component of the outer membrane. nih.govmdpi.com This interaction is a key aspect of its mechanism of action against these pathogens. researchgate.net
Bovine lactoferricin binds to the lipid A portion of LPS, as well as the negatively charged inner core. nih.govoup.com This binding displaces the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to a disorganization of the outer membrane structure. oup.com This disruption increases the permeability of the outer membrane, allowing the peptide to access the inner cytoplasmic membrane and exert its disruptive effects. nih.govresearchgate.net The interaction with LPS not only facilitates the entry of lactoferricin but can also potentiate the activity of other antimicrobial agents. nih.gov
| Bacterial Component | Binding Site on Lactoferricin | Consequence of Interaction |
|---|---|---|
| Lipopolysaccharide (LPS) | The loop region homologous to amino acids 28-34 of human lactoferricin is involved in LPS binding. oup.com | Disorganization of the outer membrane structure, increased membrane permeability, and release of LPS. nih.govoup.com |
| Lipid A | Considered a main binding site, though interactions with the inner core are also crucial. nih.gov | Facilitates hydrophobic interactions following initial electrostatic contact. oup.com |
While membrane disruption is a primary mechanism, evidence suggests that bovine lactoferricin can also translocate across the bacterial membrane and interact with intracellular targets. researchgate.netnih.gov The slow inhibitory and bactericidal activity observed in some cases, without causing significant cell lysis, points towards an intracellular mode of action. nih.govoup.com Once inside the cell, lactoferricin can bind to nucleic acids (DNA and RNA) and proteins, thereby interfering with fundamental cellular processes and inhibiting bacterial growth. researchgate.netnih.gov The ability of bovine lactoferricin to inhibit macromolecular synthesis further supports its capacity for intracellular activity. nih.govnih.gov
Antifungal Mechanisms
The antifungal activity of bovine lactoferricin (bLfcin) is a well-documented phenomenon, primarily attributed to its ability to interact directly with fungal cells, leading to significant structural and functional damage. This action is largely independent of iron sequestration, a mechanism more commonly associated with its parent molecule, lactoferrin.
Direct Fungal Cell Surface Interaction and Membrane Damage
Bovine lactoferricin's primary antifungal mechanism involves a direct and disruptive interaction with the fungal cell surface and membrane. nih.govresearchgate.net This interaction is facilitated by the peptide's cationic and amphipathic properties, which allow it to bind to the negatively charged components of the fungal cell wall and membrane. researchgate.net
Upon binding, bLfcin induces rapid and severe damage to the cell membrane's integrity. nih.gov Studies have demonstrated that this interaction leads to increased membrane permeability, as evidenced by supernatant protein assays and propidium (B1200493) iodide staining in various Candida species and Cryptococcus neoformans. nih.gov This loss of membrane integrity results in the leakage of essential intracellular components and ultimately, cell death. nih.gov
Scanning electron microscopy has provided visual evidence of this direct interaction, revealing significant morphological changes in fungal cells exposed to lactoferrin and its derivatives. These changes include the formation of pores, thinning of the hyphae, and major cell collapse. asm.org Furthermore, research on Candida albicans has shown that bLfcin molecules can be internalized within minutes, leading to the dissipation of the proton gradient across the cell membrane. researchgate.net The lethal effect of bovine lactoferricin B on Candida albicans is a direct result of its interaction with the cell surface, which leads to profound ultrastructural damage. nih.gov This damage is thought to trigger an autolytic response within the fungal cell. nih.gov
The effectiveness of this interaction can be influenced by environmental factors. For instance, the binding and killing of C. albicans by lactoferricin B are optimal at a pH of 6.0 and can be diminished by the presence of Mg²⁺ or Ca²⁺ ions. nih.gov
Antiparasitic Mechanisms
The antiparasitic mechanisms of bovine lactoferricin are complex and multifaceted, involving both direct action against the parasite and modulation of the host's immune response. researchgate.netnih.gov While the precise molecular pathways are still under investigation, key modes of action have been identified.
A primary mechanism is the interference with the parasite's cell surface. researchgate.net Similar to its antifungal activity, the cationic nature of lactoferricin allows it to interact with the negatively charged components of the parasite's membrane, leading to disruption and loss of integrity. nih.gov
In addition to direct membrane damage, iron deprivation is another proposed mechanism. nih.govfrontiersin.org By chelating iron, an essential nutrient for many parasites, lactoferricin can inhibit their growth and proliferation. frontiersin.orgnih.gov This is particularly relevant for extracellular parasites that rely on acquiring iron from their host environment. nih.gov
Furthermore, bovine lactoferrin has been shown to inhibit the cytopathic effects of parasites such as Acanthamoeba castellanii on host cells and can significantly inhibit the activity of parasitic proteases, such as cysteine and serine proteases. researchgate.net For intracellular parasites like Toxoplasma gondii, bovine lactoferrin treatment has been associated with a reduced parasite load, potentially through the production of intracellular reactive oxygen species (ROS) and nitric oxide (NO). nih.govfrontiersin.org Some studies also suggest a role for the modulation of host cell signaling pathways, such as tyrosine kinase phosphorylation. nih.govfrontiersin.org
Peptides derived from bovine lactoferrin, such as Lactoferricin B, have demonstrated significant inhibitory effects against the trophozoite stage of Entamoeba histolytica. nih.govfrontiersin.org
Antiviral Mechanisms
Bovine lactoferricin exerts its antiviral effects primarily during the initial stages of viral infection, demonstrating a potent ability to prevent the virus from entering host cells. nih.gov This is achieved through direct interactions with both the host cell surface and the viral particles themselves. nih.gov
Interference with Viral Attachment and Entry
A key antiviral strategy of bovine lactoferricin is the blockage of viral attachment to and entry into host cells. nih.govnih.gov This is a critical first step in the viral replication cycle, and by inhibiting it, lactoferricin effectively halts the infection before it can be established. This mechanism has been observed against a range of both enveloped and naked viruses. nih.gov
Studies on influenza A virus have shown that bovine lactoferrin can prevent the early steps of infection. mdpi.com Its inhibitory effect is most pronounced when present during the initial stages of the infection cycle. nih.gov For instance, it can completely prevent viral antigen synthesis when present throughout the infection, with significant inhibition observed within the first 30 to 60 minutes after viral binding. mdpi.comnih.gov This suggests an interference with the processes immediately following attachment, such as membrane fusion. mdpi.com
Binding to Heparan Sulfate (B86663) Proteoglycans (HSPGs)
One of the primary ways bovine lactoferricin prevents viral attachment is by competing with viruses for binding to heparan sulfate proteoglycans (HSPGs) on the host cell surface. nih.govnih.gov HSPGs are utilized by a wide variety of viruses as initial attachment receptors. nih.gov Due to its cationic structure, lactoferrin naturally interacts with the anionic HSPGs. nih.gov
By binding to HSPGs, lactoferrin effectively blocks these sites, preventing viruses from docking onto the cell surface. nih.govnih.gov This competitive inhibition has been demonstrated for several viruses, including SARS-CoV. nih.gov Treatment of cells with heparinase, which removes heparan sulfate, or with exogenous heparin, which competes for binding, has been shown to inhibit viral infection, confirming the importance of HSPGs in viral entry. nih.gov
| Virus | Cell Line | Effect of Bovine Lactoferrin | Mechanism |
| SARS Pseudovirus | HEK293E/ACE2-Myc | Dose-dependent inhibition of infection. nih.gov | Blocks binding of spike protein to host cells by binding to HSPGs. nih.gov |
| Toscana Virus | Vero | Dose-dependent inhibition of replication. | Competes with the virus for binding to Glycosaminoglycans (GAGs). |
| HIV-1 | T-cell lines | Inhibition of infection. | Mediated by cell surface heparan sulfate proteoglycan. |
Interaction with Viral Proteins
In addition to blocking cellular receptors, bovine lactoferrin can also directly interact with viral proteins, thereby neutralizing the virus before it can attach to the host cell. nih.gov This direct binding can interfere with the function of viral proteins that are essential for attachment and entry.
For example, bovine lactoferrin has been shown to have an affinity for the SARS-CoV-2 spike protein, and it can block the binding between the spike protein and its receptor, human angiotensin-converting enzyme 2 (hACE2). nih.gov Molecular docking studies have indicated that the N-terminus of bovine lactoferrin interacts with the receptor-binding domain (RBD) of the spike protein. nih.gov
Furthermore, bovine lactoferrin has been found to interact with the hemagglutinin (HA) protein of the influenza A virus. mdpi.com This interaction is thought to interfere with the fusogenic function of the HA2 subunit, which is critical for the pH-dependent fusion of the viral envelope with the endosomal membrane of the host cell. mdpi.com The binding of lactoferrin to viral particles is enhanced at a low pH, which is characteristic of the endosomal environment where fusion occurs. mdpi.com
Research has also indicated that bovine lactoferrin can inhibit the RNA-dependent RNA polymerase (RdRp) activity of both SARS-CoV-2 and SARS-CoV in vitro, suggesting a potential intracellular antiviral mechanism as well. nih.govlactoferrin.co
| Virus | Viral Protein Target | Observed Effect |
| SARS-CoV-2 | Spike Protein (RBD) | Blocks binding to hACE2 receptor. nih.gov |
| Influenza A Virus | Hemagglutinin (HA) | Interferes with fusogenic function of HA2 subunit. mdpi.com |
| SARS-CoV-2 / SARS-CoV | RNA-dependent RNA polymerase (RdRp) | Inhibition of RdRp activity in vitro. nih.govlactoferrin.co |
Inhibition of Viral Replication Pathways
Bovine lactoferricin (LfcinB) demonstrates notable antiviral activity by interfering with the early stages of viral infection. nih.govnih.gov Its primary mechanism involves preventing the entry of viruses into host cells. nih.gov This is achieved either by directly binding to viral particles or by blocking cellular receptors, thereby impeding viral attachment. nih.gov For instance, LfcinB has been shown to inhibit feline calicivirus infection by binding directly to the virus. researchgate.net In the case of Herpes Simplex Virus (HSV-1), both bovine lactoferrin (bLf) and LfcinB significantly reduce viral uptake into host cells. nih.gov
Beyond preventing entry, LfcinB can also exert antiviral effects intracellularly. nih.gov Studies have shown that even when some virus particles manage to enter the cells, LfcinB can delay their intracellular trafficking. nih.gov Furthermore, bLf can interfere with viral replication after the virus has entered the cell. researchgate.netmdpi.com For example, it has been shown to decrease murine norovirus replication within macrophages. researchgate.net Research on bovine enterovirus also indicates that bLf inhibits viral replication during both the adsorption and post-adsorption stages, leading to a decrease in the viral RNA load within the cells. mdpi.com Similarly, against SARS-CoV-2, bLf has demonstrated the ability to inhibit the virus's RNA-dependent RNA polymerase (RdRp) activity in vitro, showcasing its capacity to disrupt replication at a post-entry stage. nih.gov
The antiviral efficacy of bLf and its derivatives can vary against different viruses, with a wide range of active concentrations reported for human enteroviruses like poliovirus, coxsackievirus, and echovirus. mdpi.com
Modulation of Host Antiviral Responses (e.g., Interferon Induction)
Bovine lactoferrin and its derivatives play a significant role in modulating the host's innate immune response to viral infections, primarily through the induction of interferons (IFNs). researchgate.netresearchgate.net Interferons are crucial antiviral cytokines that trigger a cellular state resistant to viral replication. cdnsciencepub.com
Studies have demonstrated that bovine lactoferrin can induce the expression of Type I interferons (IFN-α/β) and Type III interferons (IFN-λ) in intestinal epithelial cells. researchgate.netresearchgate.net The induction of IFN-α/β by lactoferrin is considered a key part of its mechanism for inhibiting viral replication within infected cells. researchgate.net For example, orally administered bLf has been suggested to promote the expression of IFN-α in the human colon. cdnsciencepub.com In cell culture models, bLf treatment alone was sufficient to induce IFN-α2 expression. researchgate.net
Anticancer Mechanisms
Selective Interaction with Cancer Cell Membranes
A key feature of the anticancer activity of bovine lactoferricin (LfcinB) is its ability to selectively target and interact with cancer cells while leaving normal, untransformed cells largely unaffected. nih.govresearchgate.net This selectivity is attributed to the distinct properties of cancer cell membranes compared to their healthy counterparts. explorationpub.comexplorationpub.com
LfcinB is a cationic and amphipathic peptide. nih.gov Its positive charge facilitates an electrostatic interaction with the negatively charged molecules abundant on the surface of cancer cells. explorationpub.comexplorationpub.com These molecules include phosphatidylserine (B164497), which is more exposed on the outer leaflet of the plasma membrane in tumor cells. nih.gov This initial binding is a crucial step for its cytotoxic action. nih.gov
Following this electrostatic attraction, the hydrophobic residues of LfcinB interact with the fluid membrane of cancer cells, which often have higher membrane fluidity. This interaction can lead to the disruption of the cell membrane, the formation of pores, or an increase in membrane permeability. explorationpub.com This disruption allows the peptide to enter the cell or trigger cell death pathways. explorationpub.com The cytotoxic activity of LfcinB has been localized to the amino acid sequence FKCRRWQWRM. nih.gov Importantly, studies have shown that LfcinB treatment does not adversely affect the viability of untransformed human lymphocytes, fibroblasts, or endothelial cells. nih.govresearchgate.net
Induction of Apoptosis Pathways
Bovine lactoferricin is a potent inducer of apoptosis, or programmed cell death, in a variety of human cancer cell lines, including leukemia and carcinomas. nih.govresearchgate.netcdnsciencepub.com The primary mechanism involves the activation of the intrinsic, or mitochondrial, pathway of apoptosis. nih.govresearchgate.net
Treatment of cancer cells with LfcinB leads to the generation of reactive oxygen species (ROS). nih.govresearchgate.net This oxidative stress triggers the dissipation of the mitochondrial transmembrane potential, a key event in the initiation of apoptosis. nih.gov The disruption of the mitochondria leads to the release of cytochrome c into the cytosol. nih.govresearchgate.net
The release of cytochrome c initiates a cascade of enzyme activation involving a family of proteases called caspases. mdpi.com Specifically, LfcinB treatment results in the activation of initiator caspase-9 and executioner caspase-3. nih.gov Some evidence also points to the involvement of caspase-2 in the initial mitochondrial disruption. nih.gov Conversely, the extrinsic apoptosis pathway, which involves death receptors and caspase-8, does not appear to be a primary mechanism for LfcinB-induced cell death. nih.gov Overexpression of the anti-apoptotic protein Bcl-2 has been shown to make leukemia cells less sensitive to LfcinB, further confirming the central role of the mitochondrial pathway. nih.govresearchgate.net In some cancer cell types, such as prostate cancer, bovine lactoferrin has also been shown to induce the activation of caspases 3 and 7. nih.gov
| Cancer Cell Type | Key Apoptotic Events Induced by Bovine Lactoferricin | Primary Pathway |
|---|---|---|
| Human Leukemia (Jurkat T cells) | ROS production, mitochondrial membrane potential dissipation, cytochrome c release, activation of caspase-2, -9, and -3. nih.gov | Mitochondrial (Intrinsic) |
| Human Carcinoma Lines | DNA fragmentation, phosphatidylserine exposure, activation of caspase-2, -9, and -3. nih.gov | Mitochondrial (Intrinsic) |
| Prostate Cancer (DU-145 cells) | Increased ROS production, activation of caspases 3/7. nih.gov | Intrinsic |
| Breast Cancer | Increased cleavage of caspases 8 and 9. mdpi.com | Intrinsic and Extrinsic Implied |
Cell Cycle Arrest
In addition to inducing apoptosis, bovine lactoferrin (bLf) can inhibit the growth of cancer cells by inducing cell cycle arrest. nih.govnih.govtandfonline.com This action prevents cancer cells from proceeding through the phases of division and proliferation. The specific phase of the cell cycle at which arrest occurs appears to be dependent on the type of cancer cell. tandfonline.com
For example, in non-small cell lung cancer (NSCLC) cells, bLf has been shown to induce S-phase cell cycle arrest. nih.gov In studies on breast cancer cell lines, the effects were varied:
MDA-MB-231 cells: Arrest at the G2 phase. tandfonline.com
T-47D cells: Arrest at the G2 phase. tandfonline.com
Hs578T cells: Arrest at the G1 phase. tandfonline.com
In most of these breast cancer cell lines, bLf treatment also led to a significant decrease in the number of cells in the S phase, indicating an inhibition of DNA synthesis. tandfonline.com This growth inhibitory activity through cell cycle arrest is a key component of bLf's anticancer properties. nih.gov
| Cancer Cell Line | Effect of Bovine Lactoferrin | Reference |
|---|---|---|
| A549 and H-1299 (NSCLC) | Induction of S-phase cell cycle arrest. | nih.gov |
| MDA-MB-231 (Breast Cancer) | Induction of G2 phase arrest. | tandfonline.com |
| T-47D (Breast Cancer) | Induction of G2 phase arrest. | tandfonline.com |
| Hs578T (Breast Cancer) | Induction of G1 phase arrest. | tandfonline.com |
Regulation of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. nih.gov Bovine lactoferricin (LfcinB) has demonstrated potent antiangiogenic activity, thereby inhibiting a crucial support system for cancer progression. nih.govarvojournals.org
LfcinB exerts its antiangiogenic effects by targeting the signaling of key proangiogenic factors, such as basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF). nih.gov It inhibits the proliferation and migration of human umbilical vein endothelial cells (HUVECs) in response to these growth factors. nih.gov The mechanism involves LfcinB competing for heparin-like binding sites on the surface of endothelial cells. nih.gov These sites are necessary for bFGF and VEGF to bind to their respective receptors and initiate the angiogenic cascade. By blocking this interaction, LfcinB effectively prevents receptor-stimulated angiogenesis without being directly cytotoxic to the endothelial cells. nih.gov
In animal models, LfcinB has been shown to strongly inhibit bFGF- and VEGF-induced angiogenesis. nih.gov Systemic administration of LfcinB to tumor-bearing mice has been observed to reduce the number of tumor-induced blood vessels. nih.gov Studies on bovine lactoferrin (bLf) also show it can suppress tumor angiogenesis by inhibiting the NF-κB pathway in tumor endothelial cells, which leads to the downregulation of VEGF and its receptor. mdpi.comnih.gov
Modulation of Antioxidant Pathways and Oxidative Stress Reduction
Bovine lactoferricin (LfcinB) demonstrates significant antioxidant properties, primarily through its ability to modulate pathways involved in oxidative stress. A key mechanism is its iron-binding capacity, which sequesters iron and prevents it from participating in the generation of reactive oxygen species (ROS), thus mitigating oxidative stress-related tissue damage. nih.govdntb.gov.uamdpi.com This iron chelation creates an environment less conducive to the formation of harmful free radicals. nih.gov Studies have shown that lactoferrin can counteract oxidative stress-induced mitochondrial dysfunction and DNA damage. nih.gov
In astroglial cells, bovine lactoferrin has been shown to boost the host antioxidant response by up-regulating System Xc⁻ and the cell iron exporter Ferroportin via the Nuclear factor erythroid 2-related factor (Nrf2) pathway. mdpi.com This action reduces ROS-mediated lipid peroxidation and DNA damage. mdpi.com Furthermore, lactoferrin has been observed to counteract the production of large amounts of cell-damaging free radicals during the "oxygen explosion" in neutrophils. nih.gov By regulating iron levels and preventing subsequent ROS generation, bovine lactoferrin reduces oxidative damage to neural cells, suggesting its potential as a neuroprotective agent. nih.gov
Interaction with Specific Receptors (e.g., Low-Density Lipoprotein Receptor-Related Protein 1, LRP1)
Bovine lactoferrin is known to be endocytosed, or internalized by cells, through the Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1). nih.gov This interaction is a crucial step for some of its biological activities. For instance, after being endocytosed via LRP1, bovine lactoferrin can inhibit the lipopolysaccharide (LPS)-induced NF-κB pathway in osteoblastic cells by binding to TRAF6. nih.gov The role of LRP1 as an internalization receptor for bovine lactoferrin has been further demonstrated in tumor endothelial cells, where a reduced amount of intracellular lactoferrin was observed in cells with silenced LRP1. nih.gov Lactoferrin receptors are expressed on a variety of cells and tissues, including the small intestine, liver, brain, and lymphocytes, allowing for its diverse biological effects. nih.gov
Immunomodulatory Mechanisms
Interaction with Immune Cell Receptors (e.g., Toll-like Receptors, TLRs)
Bovine lactoferrin and its derivatives can modulate immune responses through interaction with Toll-like Receptors (TLRs), which are key components of the innate immune system. plos.org Bovine lactoferrin has been shown to engage TLRs, leading to NF-κB signaling. nih.gov Specifically, TLR2, TLR4, and CD14 have been identified as playing a role in the signaling induced by bovine lactoferrin. plos.org Studies have identified TLR3, TLR4, and TLR8 as principal targets for the N-glycans of bovine lactoferrin, indicating that the glycan chains modulate its signaling via these receptors. nih.gov
In plasmacytoid dendritic cells (pDCs), bovine lactoferrin enhances the TLR7 response, which is involved in recognizing viral single-stranded RNA. mdpi.comnih.govnih.gov This enhancement leads to the activation of interferon (IFN) signaling pathways and subsequent activation of innate and adaptive immune cells. mdpi.com The interaction may be facilitated by the cation-anion attraction between the positively charged lactoferrin and negatively charged viral ssRNA within the endosomes where TLR7 is located. nih.gov In a murine model of dysbiosis, lactoferrin treatment was found to revert the clindamycin-induced reduction in the expression of TLR2, TLR8, and TLR9. rsc.orgresearchgate.net
Modulation of Pro-inflammatory and Anti-inflammatory Cytokine Expression (e.g., IL-1β, IL-6, IL-10)
Bovine lactoferricin exerts significant immunomodulatory effects by influencing the expression of both pro-inflammatory and anti-inflammatory cytokines. It has been shown to downregulate the expression of pro-inflammatory mediators such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). nih.govnih.gov In human articular chondrocytes, LfcinB was found to repress the expression of IL-1β and IL-6. nih.gov Similarly, in macrophages, bovine lactoferrin reduced the production of IL-6 and IL-1β. nih.govnih.gov
Conversely, LfcinB can induce the expression of anti-inflammatory cytokines, including Interleukin-4 (IL-4) and Interleukin-10 (IL-10). nih.govnih.gov In human articular chondrocytes, LfcinB significantly induced the expression of IL-4 and IL-10. nih.gov Studies have also shown that lactoferrin can upregulate IL-10. researchgate.netresearchgate.netresearchgate.netnih.gov This dual ability to suppress pro-inflammatory cytokines while promoting anti-inflammatory ones allows bovine lactoferricin to help balance the immune response. nih.govresearchgate.netnih.gov For example, in a study on children with failure to thrive, lactoferrin supplementation helped to balance IL-6 and IL-10 levels. researchgate.netnih.gov However, in some contexts, such as during SARS-CoV-2 infection, bovine lactoferrin treatment has been observed to increase the levels of pro-inflammatory cytokines like IL-1β and IL-6 in lung tissue, suggesting a context-dependent immunomodulatory role. frontiersin.org
Table 1: Effect of Bovine Lactoferricin on Cytokine Expression
| Cytokine | Effect | Cell/Tissue Type | Reference |
|---|---|---|---|
| IL-1β | Downregulation | Human Articular Chondrocytes | nih.gov |
| IL-1β | Downregulation | Macrophages | nih.govnih.gov |
| IL-1β | Upregulation | Lung Tissue (SARS-CoV-2) | frontiersin.org |
| IL-6 | Downregulation | Human Articular Chondrocytes | nih.gov |
| IL-6 | Downregulation | Macrophages | nih.govnih.gov |
| IL-6 | Upregulation | Lung Tissue (SARS-CoV-2) | frontiersin.org |
| IL-10 | Upregulation | Human Articular Chondrocytes | nih.gov |
| IL-10 | Upregulation | U937, Mutz-3, NK92 cells | researchgate.netresearchgate.net |
Enhancement of Phagocytic Activity of Macrophages
Bovine lactoferrin and its peptide fragment, lactoferricin, have been shown to stimulate the phagocytic activity of immune cells like neutrophils and macrophages. nih.govresearchgate.net Studies have demonstrated that bovine lactoferrin enhances the in vitro phagocytosis of bacteria and antibody-coated red blood cells by bovine blood monocytes. researchgate.netnih.gov It also increases the intracellular killing of Staphylococcus albus. researchgate.netnih.gov
A novel peptide derived from bovine lactoferrin, LF-MQL, was found to significantly enhance the pinocytosis activity of mouse peritoneal macrophages. mdpi.com This enhancement of phagocytosis is a key mechanism by which the body combats microbial infections. mdpi.com The stimulatory effect of bovine lactoferrin on phagocytosis can be attributed to its lactoferricin domain and may involve both direct binding to neutrophils and an opsonin-like activity. nih.gov Receptors for both bovine and human lactoferrin are present on macrophages, facilitating this interaction. nih.gov
Influence on NF-κB Signaling Pathway
Bovine lactoferrin can exert its anti-inflammatory effects by influencing the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.gov Pro-inflammatory stimuli typically lead to the activation of the NF-κB pathway. nih.gov Bovine lactoferrin has been shown to inhibit the lipopolysaccharide (LPS)-induced NF-κB pathway. nih.gov This inhibition is achieved through the binding of lactoferrin to TRAF6, a key molecule in the NF-κB pathway, which in turn suppresses the phosphorylation of the p65 subunit of NF-κB. nih.gov
By targeting the NF-κB pathway, lactoferrin and its derivatives can lead to a significant reduction in the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov A meta-analysis concluded that lactoferrin and its derived peptides can be considered potent candidates against inflammation-associated diseases by targeting the NF-κB pathway. nih.gov
Activation and Modulation of Specific Immune Cell Subsets (e.g., T-cells, NK cells, Dendritic Cells)
Bovine lactoferricin (LfcinB) demonstrates notable immunomodulatory capabilities by interacting with key cells of both the innate and adaptive immune systems. Its influence is particularly evident in the activation and modulation of dendritic cells, with subsequent effects on T-cells and NK cells.
Dendritic Cell Activation
Recent research has shed light on the direct effects of bovine lactoferricin on plasmacytoid dendritic cells (pDCs), a subset of dendritic cells crucial for antiviral immunity. A study investigating the effects of bovine lactoferrin and its digestive products, including lactoferricin, on human peripheral blood mononuclear cells (PBMCs) revealed that in the presence of a viral mimic (single-stranded RNA), lactoferricin significantly activates pDCs. nih.gov
This activation is characterized by a notable increase in the production of Interferon-alpha (IFN-α), a key antiviral cytokine. nih.gov Furthermore, activated pDCs upregulate the expression of important cell surface markers, including Human Leukocyte Antigen – DR isotype (HLA-DR) and CD86. nih.gov These molecules are essential for antigen presentation and co-stimulation of T-cells, respectively, indicating that bovine lactoferricin can enhance the capacity of pDCs to initiate an adaptive immune response. nih.gov The study concluded that the increase in IFN-α production caused by lactoferrin pepsin hydrolysate and lactoferricin were comparable, suggesting that lactoferricin is a key bioactive component responsible for this immunomodulatory effect. nih.gov
The parent molecule, bovine lactoferrin, has also been shown to modulate the differentiation of monocytes into dendritic cells, leading to a semi-mature phenotype with lower expression of CD1a and HLA-DR, and increased production of IL-6 and IL-8. nih.govmdpi.com These dendritic cells show a reduced response to Toll-like receptor (TLR) ligands. nih.govmdpi.com
Table 1: Effect of Bovine Lactoferricin on Plasmacytoid Dendritic Cells (pDCs)
| Parameter | Effect of Bovine Lactoferricin (in the presence of ssRNA) | Reference |
|---|---|---|
| IFN-α Production | Significantly Increased | nih.gov |
| HLA-DR Expression | Upregulated | nih.gov |
| CD86 Expression | Upregulated | nih.gov |
Indirect Activation of NK Cells and T-cells
The activation of pDCs by bovine lactoferricin serves as a critical bridge between the innate and adaptive immune responses, leading to the subsequent activation of other immune cells like Natural Killer (NK) cells and T-cells. The IFN-α produced by activated pDCs is a potent activator of NK cells, enhancing their cytotoxic capabilities against virally infected cells and tumor cells. mdpi.com
While direct studies on the activation of NK cells by isolated bovine lactoferricin are limited, the parent molecule, bovine lactoferrin, is known to increase NK cell activity. nih.gov This effect is thought to be mediated, at least in part, by the increased production of IFN-α/β and IL-18. nih.gov In the presence of a TLR7 agonist, bovine lactoferrin has been shown to increase the expression of the activation marker CD69 on CD56 dim NK cells, which are known for their high cytotoxic potential. mdpi.com
Similarly, the influence of bovine lactoferricin on T-cells is largely indirect, stemming from the activation of antigen-presenting cells like dendritic cells. The upregulation of HLA-DR and CD86 on pDCs by bovine lactoferricin enhances their ability to present antigens to and activate T-cells, including both CD4+ helper T-cells and CD8+ cytotoxic T-cells. nih.gov Ingestion of bovine lactoferrin has been associated with the activation of CD4+ and CD8+ T-cells in vivo. nih.gov Furthermore, in the presence of a TLR7 agonist, bovine lactoferrin can increase the production of IFN-γ in T helper type 1 (Th1) cells and the expression of CD69 on T killer cells. mdpi.com Interestingly, one study found that in vitro treatment with bovine lactoferricin did not negatively impact the viability of normal human lymphocytes. nih.gov
Table 2: Indirect Immunomodulatory Effects of Bovine Lactoferricin via pDC Activation
| Immune Cell Subset | Observed Effect (Primarily attributed to IFN-α from pDCs) | Reference |
|---|---|---|
| Natural Killer (NK) Cells | Enhanced cytotoxic activity | mdpi.com |
| T-cells (CD4+ and CD8+) | Enhanced activation and differentiation | nih.gov |
Structure Activity Relationship Sar Studies
Importance of Charge and Hydrophobicity
The antimicrobial efficacy of bovine lactoferricin (B1576259) is fundamentally dependent on its amphipathic nature, which is dictated by the spatial arrangement of cationic and hydrophobic amino acid residues. nih.gov LfcinB, a 25-amino acid peptide corresponding to residues 17-41 of bovine lactoferrin, possesses a significant number of positively charged (eight) and hydrophobic (ten) residues. nih.govfrontiersin.org This composition allows the peptide to effectively interact with and disrupt the integrity of microbial membranes.
The initial interaction is electrostatic, where the peptide's positive charges are attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. mdpi.commdpi.com Following this initial binding, the hydrophobic residues facilitate the insertion of the peptide into the membrane's lipid bilayer, leading to destabilization, pore formation, and ultimately, cell death. cdnsciencepub.comnih.gov The balance between cationicity and hydrophobicity is therefore critical. Studies have shown that the superior antibacterial activity of bovine lactoferricin compared to human lactoferricin can be attributed to the different distribution of charge surrounding their hydrophobic cores. mdpi.com A QSAR (Quantitative Structure-Activity Relationship) study on lactoferricin derivatives identified net charge, charge asymmetry, and micelle affinity as the most crucial structural parameters influencing antimicrobial activity. researchgate.net
| Property | Role in Bovine Lactoferricin Activity | Supporting Residues |
| Cationicity (Positive Charge) | Mediates initial electrostatic attraction to negatively charged bacterial membranes. nih.govmdpi.com | Arginine (Arg), Lysine (B10760008) (Lys) cdnsciencepub.com |
| Hydrophobicity | Drives insertion into the lipid bilayer, causing membrane disruption. cdnsciencepub.comnih.gov | Tryptophan (Trp), Phenylalanine (Phe), Isoleucine (Ile) mdpi.com |
| Amphipathicity | The spatial separation of charged and hydrophobic faces enables effective membrane interaction and perturbation. nih.govfrontiersin.org | Combination of charged and hydrophobic residues. |
Role of Specific Amino Acid Motifs (e.g., RRWQWR)
Within the sequence of bovine lactoferricin, specific amino acid motifs have been identified as being central to its antimicrobial function. The most prominent of these is the hexapeptide motif RRWQWR (Arg-Arg-Trp-Gln-Trp-Arg), which is considered the minimal sequence required for antimicrobial activity. mdpi.comavma.org
This motif perfectly encapsulates the amphipathic properties essential for activity. The arginine (R) residues provide a strong positive charge, while the tryptophan (W) residues offer a bulky, hydrophobic face. mdpi.com This arrangement facilitates potent interactions with bacterial membranes. mdpi.com The importance of this motif is highlighted by the fact that short, synthetic peptides consisting of this sequence exhibit significant antibacterial properties, sometimes comparable to or even greater than the parent LfcinB. mdpi.com The alternating pattern of arginine and tryptophan residues appears to be particularly effective at enhancing antibacterial activity. mdpi.com
Influence of Cyclic versus Linear Conformation
Bovine lactoferricin naturally contains two cysteine residues (Cys-20 and Cys-37) that form an intramolecular disulfide bond, creating a cyclic structure. nih.govasm.org This conformation has a significant impact on its biological activity. Multiple studies have demonstrated that the cyclic form of LfcinB exhibits greater antibacterial potency against various bacteria, including E. coli and S. aureus, compared to its linear counterpart. mdpi.comnih.govmdpi.com
The enhanced activity of the cyclic peptide is attributed to its constrained structure, which may lead to stronger binding to the negatively charged bacterial membranes and deeper penetration into the membrane bilayer. mdpi.com However, other research suggests a more complex relationship. While the disulfide bond can increase the peptide's stability, it may also reduce antibacterial efficacy by limiting structural flexibility. nih.govfrontiersin.org It has been proposed that the dynamic transition between linear and cyclic conformations is a key element of LfcinB's potent antimicrobial action, allowing it to adapt its structure in response to different environments like varying ionic strength and hydrophobicity. nih.govfrontiersin.org
| Conformation | Relative Antibacterial Activity | Proposed Reason |
| Cyclic (Disulfide Bond) | Generally higher mdpi.comnih.govmdpi.com | Constrained structure may enhance membrane binding and penetration. mdpi.com |
| Linear (Reduced Cysteines) | Generally lower mdpi.com | Increased flexibility may lead to less efficient membrane interaction. |
| Dynamic Transition | Crucial for maximal potency nih.govfrontiersin.org | Allows structural adaptation to the target membrane environment. frontiersin.org |
Effect of Amino Acid Substitutions on Biological Activities
Tryptophan Residues: The two tryptophan residues (Trp6 and Trp8 in a 15-residue fragment, corresponding to Trp-23 and Trp-25 in full LfcinB) are indispensable for activity. researchgate.net Replacing either one with alanine (B10760859) results in a major loss of antibacterial function. mdpi.comresearchgate.net The size, shape, and aromatic character of tryptophan are the most critical features for its activity. mdpi.com Conversely, increasing the tryptophan content or substituting them with other bulky, non-natural aromatic amino acids can significantly enhance antibacterial potency. avma.orgresearchgate.net
Arginine Residues: The positively charged arginine residues are also critical. When arginine residues were replaced with lysine in LfcinB fragments, the resulting analogues showed significantly reduced antimycobacterial activity, demonstrating the importance of the guanidinium (B1211019) group of arginine for this function. asm.org
Other Residues: An alanine-scan of a 15-residue LfcinB derivative revealed that replacing the cysteine at position 3 (Cys-20) and glutamine at position 7 (Gln-24) with alanine actually increased antibacterial activity. researchgate.net
Symmetry: The introduction of symmetry into the peptide sequence has been explored as a strategy to boost effectiveness. Engineered peptides with symmetrical amino acid sequences based on an 11-residue LfcinB fragment demonstrated enhanced antibacterial activity compared to the original peptide. researchgate.net
| Substitution Type | Original Residue(s) | Substituted With | Effect on Activity | Reference |
| Aromaticity | Trp6, Trp8 | Alanine | Major loss of activity | researchgate.net |
| Aromaticity | Trp | Bulky aromatic amino acids | Increased activity | researchgate.net |
| Charge | Arginine | Lysine | Reduced activity | asm.org |
| Structural | Cys3, Gln7 | Alanine | Increased activity | researchgate.net |
Identification of Minimal Active Fragments
Research has aimed to identify the smallest possible fragment of bovine lactoferricin that retains potent antimicrobial activity. This is valuable for reducing the cost and complexity of synthesizing active peptides.
Several short fragments have been shown to be highly effective. A 15-residue peptide, corresponding to amino acids 17-31 of mature bovine lactoferrin, displays considerable antibacterial activity. mdpi.comresearchgate.net Even shorter is an 11-residue fragment (residues 20-30), which is considered essential for the peptide's function and, in some cases, shows activity equal to or greater than the full 25-residue LfcinB. mdpi.com The hexapeptide RRWQWR has been identified as the core antimicrobial active site of bovine lactoferricin. mdpi.comavma.org Studies have also investigated a 14-residue peptide (Lfcin17-30), which was found to have even higher antimicrobial activity than the 25-residue parent peptide in some contexts. asm.org
| Fragment | Sequence/Residues | Key Findings | Reference |
| 15-residue peptide | Residues 17-31 | Displays significant antibacterial activity; used in alanine-scanning studies. | mdpi.comresearchgate.net |
| 11-residue peptide | Residues 20-30 | Essential for activity; can be more potent than full-length LfcinB. | mdpi.com |
| 6-residue peptide (Hexapeptide) | RRWQWR | The minimal antimicrobial active site of LfcinB. | mdpi.comavma.org |
Bovine Lactoferricin Derivatives and Analogues
Engineered Peptides with Symmetrical Amino Acid Sequences
A novel approach to enhancing the antimicrobial efficacy of bovine lactoferricin (B1576259) involves the engineering of peptides with symmetrical amino acid sequences. This design strategy is based on the hypothesis that symmetry can augment the peptide's interaction with microbial membranes, leading to increased disruption and cell death. nih.govresearchgate.net
Researchers have successfully synthesized several symmetrical derivatives of an 11-residue fragment of bovine lactoferricin (LfcinB18–28). nih.govresearchgate.netnih.gov By maintaining the active core sequence RRWQWR and modifying the terminal amino acids, a series of engineered peptides were created. nih.gov The rationale behind this approach is that a symmetrical arrangement of amino acids could enhance the peptide's ability to translocate across and disrupt the cell membrane. nih.gov
The following table details some of the engineered symmetrical peptides and their sequences:
| Peptide Name | Sequence | Reference |
| LFcinB18–28 (Original) | KCRRWQWRMKK | nih.govresearchgate.netnih.gov |
| KW-WK | KWRRWQWRRWK | nih.govresearchgate.netnih.gov |
| FP-PF | FPRRWQWRRPF | nih.govresearchgate.netnih.gov |
| FW-WF | FWRRWQWRRWF | nih.govresearchgate.netnih.gov |
| KK-KK | KKRRWQWRRKK | nih.govresearchgate.netnih.gov |
Studies have shown that these engineered symmetrical peptides exhibit more potent antibacterial activity against various bacteria compared to the original LFcinB18–28 peptide. nih.govresearchgate.net The enhanced efficacy is attributed to their cationic and amphipathic nature, which facilitates strong interactions with the negatively charged microbial membranes. nih.govnih.gov This interaction leads to membrane permeabilization and ultimately, cell death. nih.govresearchgate.net
Chimeric Peptides (e.g., Lactoferricin-Lactoferrampin)
Chimeric peptides represent another innovative strategy to amplify the antimicrobial power of bovine lactoferricin. This approach involves combining lactoferricin with another antimicrobial peptide, lactoferrampin, both of which are found in close proximity within the N1-domain of the parent bovine lactoferrin protein. nih.govcdnsciencepub.com The goal is to create a single molecule that harnesses the synergistic effects of both peptide sequences.
A notable example is a chimeric peptide, referred to as LFchimera, where the lactoferricin (LFcin17-30) and lactoferrampin (LFampin265-284) sequences are linked together. nih.govcdnsciencepub.comresearchgate.net This linkage mimics their natural semi-parallel orientation in the native protein. nih.govcdnsciencepub.com
Research has demonstrated that this chimeric peptide is a significantly more potent agent against pathogens like Candida albicans than either of the individual peptides or a simple mixture of the two. nih.govcdnsciencepub.comresearchgate.net The enhanced activity of the chimera is evident even under conditions of high ionic strength, which typically diminish the effectiveness of the individual peptides. nih.govresearchgate.net
The mechanism behind this heightened activity involves severe disruption of the microbial cell membrane. nih.govresearchgate.net Electron microscopy studies have revealed that LFchimera causes disintegration of the membrane bilayer, leading to the leakage of essential intracellular components such as ATP and proteins. nih.govresearchgate.net This potent membrane-disrupting capability underscores the synergistic power of combining these two antimicrobial domains into a single chimeric molecule. nih.govresearchgate.net The success of the lactoferricin-lactoferrampin chimera has spurred further investigation into its inhibitory effects against various food and plant pathogens, as well as viruses. brieflands.commdpi.com
Truncated and Modified Peptide Variants
The modification of bovine lactoferricin through truncation and amino acid substitution has been a highly fruitful area of research, leading to the identification of smaller, yet more potent, antimicrobial peptides.
Bovine lactoferricin itself is a 25-amino acid peptide (residues 17-41 of bovine lactoferrin). frontiersin.orgacs.org However, studies have shown that the entire length of the peptide is not necessary for its antimicrobial activity. In fact, a 15-residue derivative has been shown to exhibit antimicrobial activity comparable to the native 25-residue peptide. acs.org Further research has pinpointed a hexapeptide core (residues 4-9) as being crucial for its antimicrobial function. acs.org
A significant finding in the study of truncated lactoferricin derivatives is the critical role of tryptophan residues. nih.govresearchgate.net An alanine (B10760859) scan of a 15-residue bovine lactoferricin derivative revealed that replacing either of the two tryptophan residues with alanine leads to a major loss of antibacterial activity. researchgate.net The size, shape, and aromatic character of tryptophan appear to be key to the peptide's ability to interact with and disrupt microbial membranes. researchgate.net This "tryptophan effect" has been further explored by incorporating additional tryptophan residues into derivatives of human, caprine, and porcine lactoferricins, resulting in a substantial increase in their antimicrobial potency. nih.gov
Other modifications have also been explored to enhance the activity and stability of lactoferricin-derived peptides. These include:
N-acylation: The addition of an acyl group to the N-terminus of a nonamer core peptide of lactoferricin B resulted in derivatives with greater antimicrobial activity against both bacteria and fungi. asm.org A derivative with an 11-carbon-chain acyl group was found to be particularly potent. asm.org
D-enantiomers: The synthesis of peptides using D-amino acids instead of the naturally occurring L-amino acids can increase their resistance to proteolytic degradation. D-enantiomer analogs of a nonamer core sequence of lactoferricin B have demonstrated improved antimicrobial activities. asm.org
Disulfide Bonds: Bovine lactoferricin contains two cysteine residues that can form an intramolecular disulfide bond. frontiersin.orgfrontiersin.org While this bond can enhance peptide stability, it may also reduce antibacterial effectiveness by limiting structural flexibility. frontiersin.org The dynamic interplay between the linear and cyclic (disulfide-bonded) forms appears to be important for its potent antimicrobial properties. frontiersin.org
The table below provides examples of truncated and modified bovine lactoferricin peptides and their key features:
| Peptide/Derivative | Sequence/Modification | Key Finding | Reference |
| LfcinB 17-31 | FKCRRWQWRMKKGLA | A 15-residue active fragment. | mdpi.com |
| LfcinB 17-25 | FKCRRWQWR | A 9-residue fragment with activity against E. coli. | mdpi.com |
| Tryptophan-modified derivatives | Increased number of tryptophan residues | Enhanced antimicrobial activity. | nih.govresearchgate.net |
| N-acylated nonamer | RRWQWRMKK with N-terminal acyl chain | Increased potency against bacteria and fungi. | asm.org |
| D-enantiomer nonamer | D-amino acid version of RRWQWRMKK | Improved antimicrobial activity. | asm.org |
| Lfcin DB | Lfcin with an intact disulfide bond | Increased stability but potentially reduced flexibility and activity. | frontiersin.orgfrontiersin.org |
| Lfcin C36G | Lfcin with a mutation preventing disulfide bond formation | Provides insight into the role of the disulfide bond in activity. | frontiersin.orgfrontiersin.org |
| Truncated tripeptides | e.g., RWR-NH2 | Extremely truncated versions with improved pharmaceutical properties. | researchgate.net |
These studies demonstrate that through truncation and specific amino acid modifications, it is possible to design smaller, more potent, and more stable antimicrobial peptides based on the bovine lactoferricin template.
Synergistic Interactions of Bovine Lactoferricin
Potentiation of Antibiotic Activity against Drug-Resistant Pathogens
Bovine lactoferricin (B1576259) has been shown to enhance the activity of several antibiotics against a range of drug-resistant bacteria. nih.govoup.com This potentiation is largely attributed to its ability to permeabilize the bacterial outer membrane, thereby facilitating the entry of antibiotics to their intracellular targets. tandfonline.comasm.org
Studies have demonstrated that bovine lactoferrin and its derivative, lactoferricin, can work in synergy with antibiotics to combat MRSA. While some research indicates that combining bovine lactoferrin with certain antibiotics does not always result in a significant synergistic effect against all strains, other studies have shown promising results. oup.com For instance, the combination of bovine lactoferrin with antibiotics has been reported to significantly reduce the effective concentration of antibiotics needed to treat infections caused by MRSA. oup.commdpi.com One study observed partial synergism between bovine lactoferricin B and penicillin G against Staphylococcus aureus. tandfonline.com However, the same study noted an antagonistic effect when lactoferricin B was combined with vancomycin (B549263) and gentamicin (B1671437) at low concentrations. tandfonline.com
Staphylococcus aureus is a Gram-positive bacterium, and the synergistic mechanism is thought to involve the disruption of the bacterial cell envelope, which is composed of negatively charged structures like teichoic and lipoteichoic acids that attract the cationic lactoferricin peptide. tandfonline.com
Table 1: Synergistic Activity of Bovine Lactoferricin (bLfcin) against MRSA
| Antibiotic | Observation |
|---|---|
| Penicillin G | Partial synergism with bLfcin B. tandfonline.com |
| Vancomycin | Antagonism at low bLfcin B concentrations. tandfonline.com |
| Gentamicin | Antagonism at low bLfcin B concentrations. tandfonline.com |
| Various Antibiotics | bLf can significantly reduce the effective antibiotic concentration needed. oup.commdpi.com |
Significant synergistic effects have been observed when bovine lactoferricin is combined with antibiotics to treat infections caused by Pseudomonas aeruginosa, including multidrug-resistant strains. oup.com The primary mechanism behind this synergy is the ability of lactoferricin to permeabilize the outer membrane of this Gram-negative bacterium, which is naturally a significant barrier to many antibiotics. asm.org
Studies have shown that subinhibitory concentrations of lactoferricin-derived peptides can sensitize P. aeruginosa to a wide range of antibiotics. asm.org This includes overcoming resistance mechanisms such as the loss of the OprD porin and the overexpression of multidrug efflux pumps. asm.org A notable synergy has been identified between bovine lactoferricin and ciprofloxacin, as well as ceftazidime, in the majority of P. aeruginosa isolates from ocular infections. oup.comaston.ac.uk However, no such synergy was found with gentamicin. oup.com In a mouse model of lethal infection, the combination of a lactoferricin-derived peptide and erythromycin (B1671065) provided significant protection, whereas neither agent alone was effective. asm.org
**Table 2: Synergistic Activity of Bovine Lactoferricin (bLfcin) against *Pseudomonas aeruginosa***
| Antibiotic | Observation |
|---|---|
| Ciprofloxacin | Synergistic with bLfcin in most isolates. oup.comaston.ac.uk |
| Ceftazidime | Synergistic with bLfcin in most isolates. oup.com |
| Gentamicin | No synergistic effect observed with bLfcin. oup.com |
| Erythromycin | Combination with a bLfcin-derived peptide showed protection in a mouse model. asm.org |
| Various Antibiotics | bLfcin-derived peptides sensitize P. aeruginosa to most classes of antibiotics. asm.org |
The synergistic action of bovine lactoferricin with antibiotics against Escherichia coli has been well-documented. tandfonline.comavma.org Bovine lactoferricin B has been shown to act synergistically with erythromycin and partially synergistically with penicillin G, vancomycin, and gentamicin against E. coli. tandfonline.com This effect is attributed to the peptide's ability to damage the outer membrane of the Gram-negative bacteria, facilitating the entry of antibiotics that would otherwise have difficulty penetrating. tandfonline.com
Furthermore, bovine lactoferrin hydrolysate has demonstrated synergistic bactericidal activity with rifampicin (B610482) against multiple E. coli strains. avma.org It also showed synergistic growth-inhibitory activity with gentamicin against one strain. avma.org The combination of bovine lactoferrin with various antibiotics has been found to be effective against drug-resistant E. coli pathogens. nih.gov
**Table 3: Synergistic Activity of Bovine Lactoferricin (bLfcin) against *Escherichia coli***
| Antibiotic | Observation |
|---|---|
| Erythromycin | Synergism with bLfcin B. tandfonline.com |
| Penicillin G | Partial synergism with bLfcin B. tandfonline.com |
| Vancomycin | Partial synergism with bLfcin B. tandfonline.com |
| Gentamicin | Partial synergism with bLfcin B; synergistic growth-inhibitory activity with bLf-lysate against one strain. tandfonline.comavma.org |
| Rifampicin | Synergistic bactericidal activity with bLf-lysate. avma.org |
Combined Effects with Quorum Quenching Enzymes
The combination of bovine lactoferricin (Lfcin) with enzymes that disrupt quorum sensing (QS), known as quorum quenching (QQ) enzymes, represents a strategic approach to combat microbial resistance. nih.gov Quorum sensing is a cell-to-cell communication process that allows bacteria and yeasts to coordinate gene expression based on population density, often leading to increased resistance to antimicrobial agents. mdpi.com QQ enzymes, such as lactonases and acylases, interfere with this process by hydrolyzing the signaling molecules, like N-acyl homoserine lactones (AHLs), that regulate QS. mdpi.com
Research has explored the synergistic potential of combining bovine Lfcin with QQ enzymes to enhance antimicrobial efficacy. dntb.gov.ua One such enzyme is a hexahistidine-containing organophosphorus hydrolase (His6-OPH), which exhibits lactonase activity. nih.gov Studies have demonstrated that when bovine Lfcin is combined with His6-OPH, the antimicrobial and enzymatic activities of the components are mutually enhanced. nih.govdntb.gov.ua
Initial computational studies using molecular docking methods predicted a favorable interaction between bovine Lfcin and His6-OPH, suggesting it as a promising combination for further investigation. nih.gov Subsequent experimental analysis revealed that the presence of bovine Lfcin stabilized the enzymatic activity of His6-OPH. dntb.gov.ua A notable increase in the catalytic efficiency of His6-OPH was observed in the presence of Lfcin for the hydrolysis of several substrates, including the quorum-sensing molecule N-(3-oxo-dodecanoyl)-homoserine lactone. nih.gov
The combination of His6-OPH and bovine Lfcin resulted in improved antimicrobial efficiency against a variety of microorganisms, including bacteria and yeasts, when compared to the activity of Lfcin alone. nih.govdntb.gov.ua This suggests that by disrupting quorum sensing, the QQ enzyme may render the microorganisms more susceptible to the antimicrobial action of bovine lactoferricin. These findings highlight the potential of using bovine Lfcin in conjunction with quorum quenching enzymes as a promising antimicrobial strategy. nih.gov
Table 1: Synergistic Effects of Bovine Lactoferricin (Lfcin) and His6-OPH Quorum Quenching Enzyme
| Combination Component | Observed Effect | Substrate(s) for Hydrolysis | Target Microorganisms | Reference |
| Bovine Lactoferricin (Lfcin) | Base antimicrobial activity | N/A | Bacteria and yeasts | nih.govdntb.gov.ua |
| His6-OPH Enzyme | Quorum quenching via hydrolysis of signaling molecules | Paraoxon, N-(3-oxo-dodecanoyl)-homoserine lactone, Zearalenone | N/A | nih.govdntb.gov.ua |
| Lfcin + His6-OPH | Increased catalytic efficiency of His6-OPH | Paraoxon, N-(3-oxo-dodecanoyl)-homoserine lactone, Zearalenone | N/A | nih.gov |
| Lfcin + His6-OPH | Stabilization of His6-OPH enzymatic activity | N/A | N/A | dntb.gov.ua |
| Lfcin + His6-OPH | Improved antimicrobial efficiency compared to Lfcin alone | N/A | Various bacteria and yeasts | nih.govdntb.gov.ua |
Pre Clinical Research and Investigative Models
In Vitro Cellular Models for Mechanistic Elucidation
In vitro models are indispensable for dissecting the specific cellular and molecular pathways affected by bovine lactoferricin (B1576259). These controlled laboratory environments allow for detailed investigation into its antimicrobial, antiviral, anticancer, and immunomodulatory properties.
Bovine lactoferricin (LfcinB) has demonstrated significant antimicrobial activity against a broad spectrum of pathogens, including both Gram-negative and Gram-positive bacteria, as well as fungi. mdpi.comresearchgate.net Standardized assays such as the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are commonly employed to quantify this activity. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial count. frontiersin.org
Research has shown that LfcinB exhibits potent activity, with MIC values often in the low micromolar range. For instance, synthetic LfcinB has shown MIC values ranging from 15.6 to 500.0 μg/mL against various Gram-negative bacteria. frontiersin.org Studies have reported that the core antimicrobial motif of LfcinB, RRWQWR, is crucial for its activity. researchgate.net The peptide exerts its effect by interacting with and increasing the permeability of the microbial cell membrane. researchgate.net Time-kill kinetic assays further confirm the bactericidal nature of LfcinB, demonstrating a rapid reduction in viable bacterial colonies upon exposure.
| Microorganism | Assay | Result (μg/mL) | Reference |
|---|---|---|---|
| Escherichia coli | MIC | 62.5 | frontiersin.org |
| Klebsiella pneumoniae | MIC | 15.6 | frontiersin.org |
| Pseudomonas aeruginosa | MIC | 62.5 | frontiersin.org |
| Salmonella gallinarum | MIC | 62.5 | frontiersin.org |
| Candida albicans | MIC | 100 | nih.gov |
The antiviral properties of bovine lactoferrin (BLF), the precursor protein to lactoferricin, have been extensively studied in various cell line models. These studies are crucial for understanding how the protein and its peptides interfere with the viral life cycle. Vero E6 cells, derived from the kidney of an African green monkey, are particularly common in virology research due to their susceptibility to a wide range of viruses.
Research has shown that BLF exhibits broad-spectrum antiviral activity against several human coronaviruses, including HCoV-229E, HCoV-NL63, HCoV-OC43, and SARS-CoV-2. nih.govscienceopen.com The primary mechanism of action is the inhibition of viral attachment to the host cell. nih.govfrontiersin.org BLF binds to heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface, which act as co-receptors for many viruses, thereby blocking the initial step of infection. nih.gov
Antiviral efficacy is typically quantified by the 50% effective concentration (EC50), which is the concentration of a drug that gives half-maximal response. Studies have demonstrated that BLF can inhibit viral replication with EC50 values varying depending on the virus and the specific assay used. For example, in cytopathogenic effect (CPE) assays, BLF showed potent activity against common coronaviruses with EC50 values in the low µg/mL range. nih.govscienceopen.com It also inhibits SARS-CoV-2 replication in Vero E6 cells. nih.govscienceopen.com
| Virus | Cell Line | Assay | EC50 Value (μg/mL) | Reference |
|---|---|---|---|---|
| HCoV-229E | MRC-5 | CPE | 11.2 ± 2.1 | nih.govscienceopen.com |
| HCoV-NL63 | Vero E6 | CPE | 20.5 ± 2.8 | nih.govscienceopen.com |
| HCoV-OC43 | RD | CPE | 37.9 ± 2.5 | nih.govscienceopen.com |
| SARS-CoV-2 | Vero E6 | Immunofluorescence | 571.5 ± 72.8 | nih.govscienceopen.com |
| SARS-CoV-2 trVLP | 293T-ACE2 | Luciferase | 53 | nih.gov |
Bovine lactoferricin and its derivatives have been shown to possess significant anticancer properties in a variety of cancer cell line models. These assays are fundamental to understanding the peptide's potential to inhibit tumor growth and metastasis.
Cytotoxicity Assays: The cytotoxic effect of bovine lactoferricin is often evaluated using MTT assays, which measure cell viability. Studies have shown that LfcinB and synthetic peptides derived from it can induce cell death in various cancer cell lines, including breast, liver, leukemia, and colon cancer. nih.govexplorationpub.comvu.nlvu.nl The half-maximal inhibitory concentration (IC50) values indicate that these peptides can be effective at micromolar concentrations. For example, a tetrameric peptide containing the RRWQWR motif of LfcinB exhibited high cytotoxicity against MDA-MB-468 and MDA-MB-231 breast cancer cell lines. nih.gov
Invasion and Migration Assays: The ability of cancer cells to invade surrounding tissues and migrate to distant sites is a hallmark of metastasis. Bovine lactoferrin has been found to inhibit these processes. Wound healing or "scratch" assays are used to observe cell migration in vitro. nih.gov In these assays, a gap is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is measured. Bovine lactoferricin has been shown to affect the migration of keratinocyte cell lines in such assays. nih.gov Furthermore, studies on oral squamous cell carcinoma (OSCC) cell lines have demonstrated that bovine lactoferrin can suppress cell invasion.
| Cell Line | Cancer Type | Assay | Observed Effect | Reference |
|---|---|---|---|---|
| MDA-MB-468 | Breast Cancer | Cytotoxicity (MTT) | High cytotoxicity, IC50 value reported for derived peptide | nih.gov |
| MDA-MB-231 | Breast Cancer | Cytotoxicity (MTT) | High cytotoxicity, IC50 value reported for derived peptide | nih.gov |
| HepG2 | Liver Cancer | Cytotoxicity (MTT) | Inhibited cell viability | vu.nlvu.nl |
| Jurkat | Leukemia | Cytotoxicity (MTT) | Inhibited cell viability, induced apoptosis | vu.nlvu.nl |
| HT-29 | Colon Cancer | Cytotoxicity (MTT) | IC50 values of 10-45 µM for derived dimeric peptides | explorationpub.com |
| HaCaT | Keratinocyte | Wound Healing | Affected cell migration | nih.gov |
Bovine lactoferrin and its peptides are known to have immunomodulatory effects, influencing the activity of various immune cells, including macrophages. Macrophages play a critical role in the innate immune response through phagocytosis—the process of engulfing and destroying pathogens and cellular debris.
Studies have shown that bovine lactoferrin can enhance the phagocytic activity of macrophages. In vitro experiments have demonstrated that bovine lactoferrin increases the phagocytosis of bacteria and antibody-coated erythrocytes by bovine blood monocytes. documentsdelivered.com A significant increase in phagocytic activity was observed in macrophages treated with iron-saturated lactoferrin. nih.govtandfonline.com This enhancement of phagocytosis suggests that bovine lactoferrin can bolster the host's first line of defense against infection.
Furthermore, novel peptides derived from bovine lactoferrin have also been shown to significantly promote phagocytosis activity in mouse peritoneal macrophages. mdpi.com In one study, while lactoferrin alone did not affect the phagocytosis of Staphylococcus aureus, it was able to reverse the negative effect of penicillin on this process, suggesting a cooperative role with conventional antibiotics. nih.gov Bovine lactoferricin has also been identified as a potent down-regulator of lipopolysaccharide (LPS)-induced inflammation in macrophages. imrpress.com
In Vivo Animal Models for Pre-clinical Validation of Mechanisms
In vivo animal models are essential for validating the mechanisms observed in cellular models within a complex, whole-organism system. These models allow for the assessment of efficacy in a physiological context that includes host immune responses and metabolic processes.
Bovine mastitis, an inflammation of the mammary gland, is a significant disease in dairy cattle, often caused by bacteria such as Escherichia coli and Staphylococcus aureus. frontiersin.org Due to its antimicrobial and immunomodulatory properties, bovine lactoferrin has been investigated as a potential agent for managing this condition.
In a mouse mastitis model, systemic treatment with bovine lactoferrin was shown to significantly reduce the bacterial load in mammary glands infected with S. aureus. nih.gov While it did not lead to complete clearance of the infection within the study period, the reduction in bacterial numbers highlights its potential to enhance the host's immune defense mechanisms. nih.gov Another study using a murine mastitis model for Methicillin-resistant Staphylococcus aureus (MRSA) found that prophylactic administration of bovine recombinant lactoferrin reduced the rates of mastitis and elicited a better cytokine response compared to untreated groups. thepharmajournal.com
In the context of E. coli-induced mastitis, lactoferrin is considered a key component of the mammary gland's innate defense. Studies in cattle have explored its efficacy, often in combination with antibiotics. Research indicates that combining lactoferrin with antibiotics like marbofloxacin can have a synergistic effect, aiding in bacterial clearance from the mammary gland. nih.govresearchgate.net These in vivo findings support the data from cellular models, demonstrating that bovine lactoferrin can contribute to resolving bacterial infections in a live animal model.
Viral Infection Models
Bovine lactoferricin (bLFcin), a peptide derived from bovine lactoferrin, has been investigated for its antiviral properties in various animal models.
Senecavirus A (SVA) and Foot-and-Mouth Disease Virus (FMDV) in mice
Research has demonstrated the antiviral potential of a bovine lactoferricin-lactoferrampin (LFCA) fusion peptide against both Senecavirus A (SVA) and Foot-and-Mouth Disease Virus (FMDV). In mouse models, oral administration of recombinant Lactobacillus reuteri engineered to express LFCA resulted in significantly lower viral loads in the lung and intestinal tissues of mice infected with SVA, offering a protective effect against the infection. mdpi.comresearchgate.net In vitro studies showed that LFCA could inhibit the replication of both SVA and FMDV at various stages of the viral life cycle. mdpi.com Pretreatment with LFCA before SVA infection achieved an inhibition rate of up to 94.9%. mdpi.comresearchgate.net For FMDV, the highest inhibition rate of 74.3% was observed when LFCA was introduced during the viral replication stage. mdpi.comresearchgate.net These findings highlight the potential of LFCA as a therapeutic agent for viral infections in livestock. mdpi.cominlibrary.uz
| Virus | Model | Key Findings |
| Senecavirus A (SVA) | Mice (oral treatment with recombinant Lactobacillus reuteri expressing LFCA) | Significantly lower viral loads in lung and intestinal tissues. mdpi.comresearchgate.net |
| Foot-and-Mouth Disease Virus (FMDV) | In vitro | Inhibition of viral replication. mdpi.com |
SARS-CoV-2 in K18-hACE2 mice
The K18-hACE2 transgenic mouse is a model used for studying SARS-CoV-2 infection, as these mice express the human ACE2 receptor, making them susceptible to the virus. nih.gov Studies have investigated the immunomodulatory effects of bovine lactoferrin (bLf) in K18-hACE2 mice infected with SARS-CoV-2. nih.gov Treatment with bLf in infected mice led to an increase in serum pro-inflammatory markers such as GM-CSF, IL-1β, and IL-2, and upregulated the mRNA expression of IL1B and IL6 in lung tissue. nih.gov Furthermore, bLf treatment was observed to restore levels of FTH1, an iron storage protein, in the brain tissue of the infected mice. nih.gov Clinically, animals that received bLf showed a lower percentage of weight loss compared to the untreated infected group. nih.gov
Cancer Models
The antitumor and antimetastatic properties of bovine lactoferricin have been explored in several murine cancer models.
Murine Fibrosarcoma, Melanoma, and Colon Carcinoma in mice
In studies using mice, bovine lactoferricin has demonstrated the ability to inhibit tumor metastasis. nih.govnih.gov Subcutaneous administration of bLFcin significantly inhibited lung metastasis of B16-BL6 melanoma cells and liver and lung metastasis of L5178Y-ML25 lymphoma cells. nih.gov Both apo-bLf and bLFcin were found to inhibit the number of tumor-induced blood vessels and suppress tumor growth in the early stages. nih.gov In a spontaneous metastasis model with B16-BL6 melanoma cells, multiple administrations of bLFcin significantly inhibited lung metastasis. nih.govnih.gov
In a model of colon carcinoma 26 (Co 26Lu) lung metastasis in BALB/c mice, orally administered bLFcin showed a tendency to inhibit lung metastasis. nih.gov The parent molecule, bovine lactoferrin (bLF), and its hydrolysate significantly inhibited lung metastatic colony formation from subcutaneously implanted tumors. nih.gov This anti-metastatic effect is suggested to be mediated by the activation of immune cells, as asialoGM1+ and CD8+ cells in the blood were important for the inhibitory effects. nih.gov
| Cancer Model | Animal Model | Key Findings |
| Murine Melanoma (B16-BL6) | Syngeneic mice | Significant inhibition of lung metastasis. nih.govnih.gov Inhibition of tumor-induced blood vessels. nih.gov |
| Murine Lymphoma (L5178Y-ML25) | Syngeneic mice | Significant inhibition of liver and lung metastasis. nih.gov |
| Colon Carcinoma (Co 26Lu) | BALB/c mice | Tendency to inhibit lung metastasis. nih.gov |
Gastrointestinal Infection Models
E. coli in piglets
Enterotoxigenic Escherichia coli (ETEC) is a major cause of post-weaning diarrhea in piglets, leading to significant economic losses in the swine industry. ugent.befrontiersin.org Bovine lactoferrin has been shown to inhibit the growth of porcine ETEC strains. nih.gov In a small intestinal segment perfusion experiment in piglets, treatment with bLF significantly reduced ETEC-induced fluid secretion and severely reduced the binding of F18+ ETEC to the small intestinal epithelium. ugent.be Furthermore, a bovine lactoferricin-lactoferrampin-encoding Lactobacillus reuteri was found to regulate intestinal mucosal immunity and enhance the protection of piglets against ETEC K88 challenge. tandfonline.com These findings suggest that bLF and its derivatives could be used to prevent ETEC infections in pigs. ugent.be
Dermatophytosis Models
Guinea pigs
Dermatophytosis, a common skin infection caused by fungi like Trichophyton spp., has been studied in guinea pig models. nih.govsemanticscholar.orgnih.gov Bovine lactoferrin-derived peptide, lactoferricin B, has demonstrated in vitro antifungal activity. nih.gov In guinea pigs infected with Trichophyton mentagrophytes, oral administration of bovine lactoferrin facilitated the clinical improvement of skin lesions after the peak of symptoms. nih.govsemanticscholar.org The fungal burden in the lesions was less in guinea pigs that received lactoferrin compared to untreated controls 21 days after infection. nih.govsemanticscholar.org In a tinea pedis model, the fungal burden in the skin of the infected foot was also lower in animals fed lactoferrin. nih.govsemanticscholar.org
Immunomodulation Studies in Animal Systems
Mouse intestinal immunity
Oral administration of bovine lactoferrin has been shown to induce both mucosal and systemic immune responses in mice. nih.gov In studies with BALB/c mice, those fed bLF had higher levels of total immunoglobulins in their intestinal fluid. Secretion of IgA and IgG was enhanced in the Peyer's patches and spleen of Lf-fed mice. nih.gov These findings suggest that bLF can act as an immunostimulating factor on the mucosal immune system. nih.gov A novel peptide derived from bovine lactoferrin, LF-MQL, was also found to modulate the expression of IL-6 and IL-10 mRNA in the intestinal tract of mice in a dose-dependent manner, contributing to the regulation of intestinal immunity. nih.gov
Potential Research Applications Beyond Human Clinical Contexts
Animal Health and Veterinary Medicine
Bovine lactoferricin and its parent molecule, bovine lactoferrin, have shown significant promise for various applications in animal health and veterinary medicine due to their broad-spectrum antimicrobial, antiviral, and immunomodulatory activities. mdpi.comnih.govresearchgate.net
The demonstrated efficacy of a bovine lactoferricin-lactoferrampin peptide against Senecavirus A and Foot-and-Mouth Disease Virus in mice suggests its potential as an antiviral drug to combat diseases that severely impact the livestock industry. mdpi.comresearchgate.net Similarly, its ability to reduce the severity of enterotoxigenic E. coli infections in piglets presents a potential alternative to antibiotics for controlling post-weaning diarrhea. ugent.beugent.be
In aquaculture, bovine lactoferrin is being explored as a functional feed supplement to enhance growth, reduce mortalities, and control disease outbreaks in fish and shrimp. nih.govresearchgate.net Its ability to act as an antibacterial, anti-parasitic, and immunostimulatory agent makes it a candidate for improving the sustainability of aquaculture practices. nih.govresearchgate.net
Furthermore, the antifungal properties observed in dermatophytosis models in guinea pigs indicate potential applications in treating skin infections in companion and farm animals. nih.govsemanticscholar.org The immunomodulatory effects on intestinal health in mice also point towards its use as a general health supplement to bolster mucosal immunity in various animal species. nih.govmdpi.com
Aquaculture Applications
In the field of aquaculture, the focus of pre-clinical research on bovine lactoferricin has been its potential to combat bacterial diseases that threaten fish populations. LFCinB's broad-spectrum antibacterial activity makes it a promising alternative to traditional antibiotics, the use of which is increasingly scrutinized due to the rise of antibiotic-resistant bacteria.
Antimicrobial Activity Against Fish Pathogens:
Investigative studies have demonstrated the efficacy of bovine lactoferricin against a range of significant fish pathogens. Its mechanism of action primarily involves the disruption of bacterial cell membranes, leading to cell death. This direct bactericidal effect is a key area of interest in pre-clinical models. Research has shown that LFCinB can effectively inhibit the growth of bacteria such as Aeromonas hydrophila and Vibrio anguillarum, which are responsible for significant economic losses in the aquaculture industry. nih.gov
While much of the in-vivo research has utilized the parent molecule, bovine lactoferrin, the potent bactericidal activity is largely attributed to the lactoferricin domain. nih.gov Studies focusing on the direct application of bovine lactoferricin in fish are emerging. For instance, research on Asian catfish (Clarias batrachus) has shown that dietary supplementation with bovine lactoferrin, which contains the lactoferricin peptide, can enhance disease resistance against Aeromonas hydrophila. nih.gov
Immunomodulatory Effects:
Beyond its direct antimicrobial properties, pre-clinical models suggest that bovine lactoferricin may also possess immunomodulatory capabilities in fish. While research in this area is more established for the parent lactoferrin molecule, the peptide fragment is believed to play a role in stimulating the innate immune response of aquatic animals. This can lead to an enhanced ability to fight off infections. The immunomodulatory effects are thought to involve the activation of key immune cells and the production of signaling molecules that orchestrate the defense against pathogens. nih.gov
Interactive Data Table: In Vitro Efficacy of Bovine Lactoferricin Against Aquaculture Pathogens
| Target Pathogen | Fish Species Affected | Key Research Finding |
| Aeromonas hydrophila | Asian catfish | Demonstrated susceptibility to the antimicrobial action of bovine lactoferrin, with lactoferricin being the key active component. nih.gov |
| Vibrio anguillarum | Rainbow trout | Early studies indicated the potential of bovine lactoferrin and its derivatives in offering protection against this pathogen. nih.gov |
Food Preservation Research
The potential of bovine lactoferricin as a natural food preservative is another significant area of pre-clinical investigation. Its ability to inhibit the growth of spoilage and pathogenic bacteria could lead to extended shelf-life and enhanced safety of various food products.
Efficacy Against Foodborne Pathogens and Spoilage Microorganisms:
Research has consistently shown that bovine lactoferricin exhibits strong antimicrobial activity against a wide range of microorganisms relevant to the food industry. nih.gov This includes both Gram-positive and Gram-negative bacteria. The peptide's mode of action, which involves membrane disruption, makes it effective against bacteria that may have developed resistance to other antimicrobial agents. nih.gov
Pre-clinical studies have explored the application of bovine lactoferricin in various food models. For example, its effectiveness in controlling the growth of Pseudomonas species, which are common spoilage organisms in refrigerated foods, has been a key area of investigation. researchgate.net Research has demonstrated that pepsin-derived bovine lactoferrin hydrolysates containing lactoferricin B can significantly reduce the spoilage of ready-to-eat vegetables caused by Pseudomonas spp. during cold storage. researchgate.net
In other food matrices, such as meat products, the application of lactoferrin and its derivatives is being explored. Studies on pork meat have shown that the addition of lactoferrin can lower the total plate count during refrigerated storage. scialert.net Furthermore, the use of lactoferricin as a component of antimicrobial peptides in food preservation is a growing field of research, with studies highlighting its potential to control the growth of food spoilage microbes. researchgate.netresearchgate.net
Interactive Data Table: Pre-clinical Research on Bovine Lactoferricin in Food Preservation
| Food Model | Target Microorganism | Key Research Finding |
| Ready-to-eat Vegetables | Pseudomonas spp. | Lactoferricin B significantly reduced spoilage caused by inoculated spoiler pseudomonads on lettuce leaves during cold storage. researchgate.net |
| Pork Meat | General microbial population | The addition of lactoferrin resulted in a lower total plate count compared to control samples during refrigerated storage. scialert.net |
| General Food Systems | Food spoilage microbes | Bovine lactoferricin is recognized as a potent milk-derived antimicrobial peptide with the potential to control the growth of various food spoilage microorganisms. researchgate.netresearchgate.net |
Advanced Research Methodologies and Analytical Techniques in the Study of Bovine Lactoferricin
The investigation of bovine lactoferricin's structure, function, and mechanisms of action relies on a suite of sophisticated analytical and computational methodologies. These techniques provide detailed insights at the molecular, cellular, and genetic levels, enabling a comprehensive understanding of this bioactive peptide.
Q & A
How to determine the antimicrobial spectrum of bovine lactoferricin in experimental settings?
Methodological Answer:
The agar-well diffusion method is a standard approach for assessing antimicrobial activity. Inoculate agar plates with target bacterial strains (e.g., E. coli or S. aureus), create wells in the agar, and introduce synthesized LfcinB at varying concentrations. Measure inhibition zones after incubation to quantify efficacy . For reproducible results, use triplicate assays and include positive (e.g., ampicillin) and negative (buffer-only) controls. Advanced studies may combine this with broth microdilution to determine minimum inhibitory concentrations (MICs).
Level: Basic
How do structural modifications (e.g., amino acid substitutions) affect the antimicrobial efficacy of bovine lactoferricin?
Methodological Answer:
Systematic peptide sequence modifications, such as replacing cationic residues (e.g., arginine) with neutral or anionic analogues, can identify critical functional sites. Use solid-phase peptide synthesis (SPPS) to generate variants (e.g., FKRRWQWRMKKLGAPSITVRRAF) and compare their activity via time-kill assays and membrane permeability tests. For example, reduced positive charge often correlates with diminished Gram-negative bacterial inhibition due to impaired electrostatic interactions with lipid A .
Level: Advanced
What methodologies are used to evaluate the bioavailability equivalence of bovine lactoferricin compared to human lactoferrin?
Methodological Answer:
Bioavailability studies require cross-species comparative models. Use in vitro Caco-2 cell monolayers to simulate intestinal absorption, measuring transepithelial electrical resistance (TEER) and apical-to-basolateral transport rates. In vivo, employ radiolabeled LfcinB in murine models to track systemic distribution. Note that interspecies differences in lactoferrin receptors (e.g., LRP-1/2) may necessitate humanized animal models or clinical trials for translational validation .
Level: Advanced
How to ensure experimental reproducibility in synthesizing and characterizing bovine lactoferricin?
Methodological Answer:
Document synthesis protocols rigorously, including SPPS resin type, coupling reagents (e.g., HBTU/HOBt), and cleavage conditions (e.g., TFA:thioanisole:EDT). Validate purity via HPLC (>95%) and mass spectrometry. For structural confirmation, circular dichroism (CD) spectroscopy can assess α-helical content, a key feature of LfcinB’s antimicrobial activity .
Level: Basic
What statistical approaches are recommended for analyzing contradictory data on LfcinB’s anticancer activity?
Methodological Answer:
Apply meta-analysis frameworks to reconcile discrepancies. For example, use random-effects models to account for heterogeneity in cell lines (e.g., MCF-7 vs. HeLa) or peptide concentrations. Stratify data by variables like exposure time or assay type (MTT vs. apoptosis markers). Sensitivity analyses can identify outliers, while funnel plots assess publication bias .
Level: Advanced
How to standardize data presentation for LfcinB research in publications?
Methodological Answer:
Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Report MICs in tabular format with standard deviations.
- Use line graphs for time-dependent activity (e.g., log-phase bacterial killing).
- Include raw data in supplementary materials, such as HPLC chromatograms or dose-response curves .
Level: Basic
What are the best practices for selecting in vitro vs. in vivo models in LfcinB immunomodulation studies?
Methodological Answer:
Use in vitro models (e.g., THP-1 macrophages) for preliminary screening of cytokine modulation (e.g., IL-6, TNF-α). Transition to in vivo models (e.g., LPS-induced murine sepsis) to validate systemic effects. Ensure ethical compliance by adhering to ARRIVE guidelines for animal studies and justifying sample sizes via power analysis .
Level: Advanced
How to design recombinant bovine lactoferricin peptides for heterologous expression in microbial systems?
Methodological Answer:
Optimize codon usage for the host organism (e.g., Pichia pastoris) and incorporate secretion signals (e.g., α-mating factor). Use plasmid vectors with inducible promoters (e.g., AOX1). Post-expression, purify via immobilized metal affinity chromatography (IMAC) and confirm folding via NMR or X-ray crystallography .
Level: Advanced
What mechanisms underlie bovine lactoferricin’s target specificity against pathogens versus host cells?
Methodological Answer:
LfcinB’s specificity arises from its interaction with negatively charged bacterial membranes vs. eukaryotic cell glycocalyx. Surface plasmon resonance (SPR) can quantify binding affinity to lipid bilayers. Fluorescence microscopy with dye-labeled LfcinB further visualizes membrane disruption selectivity .
Level: Basic
How to formulate a research question on LfcinB using frameworks like PICO or FINER?
Methodological Answer:
Apply the PICO framework:
- Population: Staphylococcus aureus biofilms.
- Intervention: LfcinB at 10–100 µg/mL.
- Comparison: Vancomycin.
- Outcome: Biofilm biomass reduction (measured via crystal violet).
FINER criteria ensure feasibility, novelty, and relevance (e.g., addressing antibiotic resistance) .
Level: Basic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
